Ethyl 2-bromo-6-methoxynicotinate
Description
BenchChem offers high-quality Ethyl 2-bromo-6-methoxynicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-bromo-6-methoxynicotinate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2-bromo-6-methoxypyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-3-14-9(12)6-4-5-7(13-2)11-8(6)10/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFABVAGFCBOCSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Ethyl 2-bromo-6-methoxynicotinate: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry
The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged structure in drug design. Among the myriad of substituted pyridines, Ethyl 2-bromo-6-methoxynicotinate (CAS Number: 1805151-37-4) has emerged as a particularly valuable and versatile building block. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on its role in the development of novel therapeutics.
The strategic placement of the bromo, methoxy, and ethyl ester functionalities on the pyridine ring provides a trifecta of chemical handles that can be selectively manipulated. The bromine atom at the 2-position serves as a prime site for cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl moieties. The methoxy group at the 6-position modulates the electronic character of the ring and can influence the molecule's metabolic stability and binding interactions. Finally, the ethyl nicotinate moiety at the 3-position offers a site for further derivatization or can act as a key pharmacophoric element. This multi-functional nature makes Ethyl 2-bromo-6-methoxynicotinate a powerful tool for rapidly generating libraries of complex molecules for structure-activity relationship (SAR) studies.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis and drug development. The key properties of Ethyl 2-bromo-6-methoxynicotinate are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1805151-37-4 | Supplier Data |
| Molecular Formula | C₉H₁₀BrNO₃ | Calculated |
| Molecular Weight | 260.09 g/mol | Calculated |
| Appearance | White to off-white solid | Typical |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) | Inferred |
| Purity | Typically >95% | Supplier Data |
Synthesis of Ethyl 2-bromo-6-methoxynicotinate: A Step-by-Step Protocol
The most common and efficient route to Ethyl 2-bromo-6-methoxynicotinate involves the esterification of its corresponding carboxylic acid, 2-bromo-6-methoxynicotinic acid. This method, known as the Fischer esterification, is a classic and reliable acid-catalyzed reaction.[1]
Reaction Scheme:
Caption: Fischer esterification of 2-bromo-6-methoxynicotinic acid.
Detailed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-6-methoxynicotinic acid (1.0 eq) in an excess of absolute ethanol (e.g., 10-20 eq).
-
Acid Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred solution.
-
Heating: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-8 hours), monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude ester by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Ethyl 2-bromo-6-methoxynicotinate.
Spectroscopic Characterization
Predicted ¹H NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2-8.4 | d | 1H | Pyridine H-4 |
| ~7.0-7.2 | d | 1H | Pyridine H-5 |
| ~4.4 | q | 2H | -OCH₂CH₃ |
| ~4.0 | s | 3H | -OCH₃ |
| ~1.4 | t | 3H | -OCH₂CH₃ |
Predicted ¹³C NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~164-166 | C=O (ester) |
| ~160-162 | C-6 (C-OCH₃) |
| ~148-150 | C-2 (C-Br) |
| ~140-142 | C-4 |
| ~115-117 | C-3 |
| ~110-112 | C-5 |
| ~62-64 | -OCH₂CH₃ |
| ~53-55 | -OCH₃ |
| ~14-15 | -OCH₂CH₃ |
The Cornerstone of Versatility: The Suzuki-Miyaura Cross-Coupling Reaction
A primary application of Ethyl 2-bromo-6-methoxynicotinate in drug discovery is its use as a substrate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5] This powerful carbon-carbon bond-forming reaction allows for the introduction of a wide variety of aryl and heteroaryl groups at the 2-position of the pyridine ring, a common strategy in the synthesis of kinase inhibitors and other targeted therapies.[6][7][8]
The general mechanism of the Suzuki-Miyaura coupling involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation with a boronic acid or ester, and finally reductive elimination to yield the coupled product and regenerate the catalyst.
Illustrative Suzuki-Miyaura Coupling Workflow:
Caption: General workflow for the Suzuki-Miyaura coupling.
Applications in Drug Discovery: A Gateway to Novel Kinase Inhibitors
The 2-arylpyridine motif, readily accessible from Ethyl 2-bromo-6-methoxynicotinate, is a key pharmacophore in a number of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. By designing molecules that can selectively bind to the ATP-binding site of a specific kinase, it is possible to inhibit its activity and disrupt the signaling pathways that drive disease progression.
While specific examples of drug candidates synthesized directly from Ethyl 2-bromo-6-methoxynicotinate are often proprietary and found within the patent literature, the general strategy involves using this building block to construct the core of the inhibitor. The introduced aryl or heteroaryl group can be tailored to interact with specific residues in the kinase active site, thereby conferring potency and selectivity. The methoxy and ester groups can also be further modified to optimize the compound's pharmacokinetic and pharmacodynamic properties. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which may form important hydrogen bonding interactions with the target protein.
Conclusion and Future Perspectives
Ethyl 2-bromo-6-methoxynicotinate is a high-value building block for medicinal chemists and drug discovery scientists. Its well-defined reactivity and the strategic placement of its functional groups provide a reliable and versatile platform for the synthesis of complex molecular architectures. The ability to readily participate in powerful cross-coupling reactions like the Suzuki-Miyaura coupling makes it an indispensable tool for the rapid exploration of chemical space in the quest for novel and effective therapeutics, particularly in the area of kinase inhibition. As our understanding of the molecular drivers of disease continues to grow, the demand for sophisticated and adaptable chemical building blocks like Ethyl 2-bromo-6-methoxynicotinate is certain to increase, solidifying its role at the forefront of modern drug discovery.
References
-
Kleinpeter, E., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(5), 967-974. Available at: [Link]
-
Gangjee, A., et al. (2011). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry, 19(1), 438-451. Available at: [Link]
-
PubChem. (n.d.). Ethyl nicotinate. National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]
-
Paudler, W. W., & Kress, T. J. (1970). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center. Available at: [Link]
-
Romero-García, J., et al. (2020). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Magnetic Resonance in Chemistry, 58(12), 1166-1175. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved February 18, 2026, from [Link]
-
ResearchGate. (n.d.). Reference Ethyl Nicotinate NMR from SciFinder. Retrieved February 18, 2026, from [Link]
- Hassner, A., & Stumer, C. (2002). Organic Syntheses Based on Name Reactions. Elsevier.
-
Wang, X., et al. (2021). Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1. Molecules, 26(5), 1389. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved February 18, 2026, from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved February 18, 2026, from [Link]
-
Sciencemadness.org. (2019, February 14). Need advice on ester formation. Retrieved February 18, 2026, from [Link]
- Google Patents. (n.d.). Process for the manufacture of 2-bromo-6-methoxynaphthalene.
- Google Patents. (n.d.). Method of carrying out Suzuki-Miyaura CC-coupling reactions.
- Google Patents. (n.d.). Preparation of bromo acids and esters.
-
Zhang, C., et al. (2022). Application of a macrocyclization strategy in kinase inhibitor development. Acta Pharmaceutica Sinica B, 12(1), 1-18. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved February 18, 2026, from [Link]
-
Blake, J. F., et al. (2012). Discovery of Bivalent Kinase Inhibitors via Enzyme-Templated Fragment Elaboration. ACS Chemical Biology, 7(10), 1664-1671. Available at: [Link]
-
Lead Sciences. (n.d.). Methyl 2-bromo-6-methoxynicotinate. Retrieved February 18, 2026, from [Link]
-
Al-Ostoot, F. H., et al. (2022). Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-Substituted Semicarbazides/Thiosemicarbazides as Anti-Tumor Nur77 Modulators. Molecules, 27(5), 1699. Available at: [Link]
-
Henning, N. J., et al. (2020). Heterobifunctional Molecules Induce Dephosphorylation of Kinases−A Proof of Concept Study. ACS Chemical Biology, 15(1), 160-169. Available at: [Link]
-
Google Patents. (n.d.). Indazolylamino-quinolines and -quinazolines for the treatment of hyperproliferative diseases. Retrieved February 18, 2026, from [Link]
-
ResearchGate. (n.d.). Metal Catalyzed Suzuki-Miyaura Cross-Coupling– Efficient Methodology for Synthesis the Natural and non-Natural biological active Molecules. Retrieved February 18, 2026, from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ethyl Nicotinate | C8H9NO2 | CID 69188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. researchgate.net [researchgate.net]
Comprehensive Technical Guide: Ethyl 2-bromo-6-methoxynicotinate
The following technical guide is structured to serve as a definitive reference for the characterization, synthesis, and application of Ethyl 2-bromo-6-methoxynicotinate .
Executive Summary & Chemical Identity[1][2]
Ethyl 2-bromo-6-methoxynicotinate is a highly functionalized pyridine scaffold widely utilized in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and Mcl-1 antagonists.[1][2][3] Its value lies in its orthogonal reactivity : a bromine atom at position C2 (primed for cross-coupling), an ester at C3 (electrophilic center), and a methoxy group at C6 (electron-donating modulator).[1]
Core Identity Data
| Parameter | Specification |
| IUPAC Name | Ethyl 2-bromo-6-methoxypyridine-3-carboxylate |
| CAS Registry Number | 1805151-37-4 |
| Molecular Formula | C |
| Molecular Weight (Average) | 260.09 g/mol |
| Monoisotopic Mass | 258.9844 Da ( |
| SMILES | CCOC(=O)C1=C(Br)N=C(OC)C=C1 |
Physicochemical Characterization
Understanding the molecular weight and physical properties is critical for stoichiometry calculations and analytical method development (LC-MS).[1][2][3]
Molecular Weight & Isotopic Distribution
Unlike simple organic molecules, the presence of Bromine (
-
Calculation:
-
Mass Spectrometry Profile: In ESI+ MS, you will observe a 1:1 doublet at m/z 260 and 262 [M+H]
.[1] This "twin peak" signature is the primary validation marker for the presence of the bromine moiety.[1]
Predicted Properties (ADME Relevance)
| Property | Value | Significance |
| cLogP | ~2.5 - 2.8 | Moderate lipophilicity; suitable for organic extraction (EtOAc/DCM).[1][2] |
| TPSA | ~55 Ų | Good membrane permeability potential.[1] |
| H-Bond Acceptors | 4 | N(pyridine), O(ester carbonyl), O(ester ether), O(methoxy).[1] |
| H-Bond Donors | 0 | Aprotic; requires no derivatization for GC-MS.[1][2][3] |
Synthetic Pathways & Preparation[1][2]
The synthesis of Ethyl 2-bromo-6-methoxynicotinate generally proceeds via two primary routes. The choice depends on the availability of the carboxylic acid precursor versus the di-halo pyridine.[1][2][3]
Route A: Esterification (Standard Protocol)
The most reliable route involves the acid-catalyzed esterification of 2-bromo-6-methoxynicotinic acid .[1][2][3]
-
Precursor: 2-bromo-6-methoxynicotinic acid (CAS 1009735-25-4).[1][2][3]
-
Reagents: Ethanol (solvent/reactant), H
SO (cat.) or Thionyl Chloride (SOCl ).[1] -
Mechanism: Fisher Esterification or Acyl Chloride intermediate.[1]
Route B: Regioselective Substitution (Advanced)
Starting from Ethyl 2,6-dibromonicotinate , a nucleophilic aromatic substitution (S
-
Selectivity Challenge: The C6 position is generally more electrophilic than C2 due to the para-relationship with the electron-withdrawing ester group (C3).[1] However, careful temperature control is required to prevent bis-substitution.[1]
Synthesis Workflow Diagram
The following diagram illustrates the logical flow for synthesis and purification.
Caption: Figure 1. Convergent synthetic pathways for Ethyl 2-bromo-6-methoxynicotinate highlighting precursor selection.
Analytical Validation Protocol
To ensure the integrity of the molecular weight and structure, the following analytical controls are recommended.
Proton NMR ( H NMR)[1][5]
-
Solvent: CDCl
[1][3]ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
Key Signals:
- 1.3-1.4 ppm (t, 3H): Methyl of ethyl ester.[1]
-
3.9-4.0 ppm (s, 3H): Methoxy group (-OCHngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> ).[1][3] - 4.3-4.4 ppm (q, 2H): Methylene of ethyl ester.[1]
- ~6.6 ppm (d, 1H): H5 proton (Ar-H).[1]
- ~8.1 ppm (d, 1H): H4 proton (Ar-H).[1] Note: H4 is deshielded by the adjacent ester.[1]
Quality Control Decision Tree
Before releasing the compound for biological assays, follow this logic:
Caption: Figure 2. QC workflow ensuring correct stoichiometry and isotopic pattern validation.
Applications in Drug Discovery
Ethyl 2-bromo-6-methoxynicotinate is a versatile "linchpin" scaffold.[1][2][3] Its molecular weight (260.[1][4]09) is low enough to allow significant elaboration while remaining within Lipinski's Rule of 5 (MW < 500) for final drug candidates.[1]
Key Transformations
-
Suzuki-Miyaura Coupling (C2 Position): The C2-Bromine is highly reactive toward boronic acids.[1][2][3] This is the primary vector for extending the carbon skeleton.[1]
-
Reagents: Aryl-B(OH)
, Pd(dppf)Cl , K CO .[1]
-
-
Saponification (C3 Position): Hydrolysis of the ethyl ester yields the free carboxylic acid, enabling amide coupling.[1]
-
Reagents: LiOH, THF/H
O.[1]
-
-
S
Ar Displacement (C6 Position): Under harsh conditions, the methoxy group can be displaced by amines, though this is less common than C2 coupling.[1]
Therapeutic Relevance[1][2][3]
-
Kinase Inhibitors: The pyridine core mimics the adenine ring of ATP, making this scaffold useful for Type I/II kinase inhibitors.[1]
-
Mcl-1/Bcl-2 Inhibitors: Used as a core linker to position hydrophobic groups into the P2/P3 pockets of anti-apoptotic proteins [1].[1][2][3]
References
-
BLD Pharm. (2023).[1] Product Analysis: Ethyl 2-bromo-6-methoxynicotinate (CAS 1805151-37-4).[1][2][3] Retrieved from
-
PubChem. (2023).[1] Compound Summary: 2-Bromo-6-methoxypyridine derivatives. Retrieved from
-
CymitQuimica. (2023).[1] Catalog Entry: Ethyl 6-bromo-2-methoxynicotinate (Isomer Comparison). Retrieved from
Sources
- 1. 2-Bromo-6-methoxypyridine | C6H6BrNO | CID 256810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1009735-23-2|Methyl 2-bromo-6-methoxynicotinate|BLD Pharm [bldpharm.com]
- 3. 1009735-25-4|2-Bromo-6-methoxynicotinic acid|BLD Pharm [bldpharm.com]
- 4. Ethyl 6-bromo-2-methoxynicotinate | CymitQuimica [cymitquimica.com]
An In-depth Technical Guide to the Spectroscopic Data of Ethyl 2-bromo-6-methoxynicotinate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed analysis of the spectroscopic data for Ethyl 2-bromo-6-methoxynicotinate, a compound of interest in medicinal chemistry and drug development. In the absence of publicly available experimental spectra, this document leverages high-quality predicted data, contextualized with experimental data from structurally analogous compounds. This approach offers a robust framework for the characterization and identification of this molecule.
Molecular Structure and Spectroscopic Overview
Ethyl 2-bromo-6-methoxynicotinate possesses a substituted pyridine ring, a key heterocycle in many pharmaceutical agents. The strategic placement of a bromo, a methoxy, and an ethyl nicotinate group offers multiple points for synthetic modification, making it a valuable building block. Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation.
This guide will delve into the four primary spectroscopic techniques used for the characterization of small organic molecules: Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Caption: Molecular Structure of Ethyl 2-bromo-6-methoxynicotinate.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of Ethyl 2-bromo-6-methoxynicotinate in a standard deuterated solvent like CDCl₃ is expected to show distinct signals for the aromatic protons and the protons of the ethyl and methoxy groups.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.10 | d | 1H | H-4 |
| ~6.80 | d | 1H | H-5 |
| ~4.40 | q | 2H | -OCH₂CH₃ |
| ~4.00 | s | 3H | -OCH₃ |
| ~1.40 | t | 3H | -OCH₂CH₃ |
Interpretation:
-
Aromatic Protons: The pyridine ring has two protons. The proton at the 4-position (H-4) is expected to be the most downfield-shifted aromatic proton due to the deshielding effects of the adjacent nitrogen and the ester group. The proton at the 5-position (H-5) will be upfield-shifted relative to H-4. They will appear as doublets due to coupling with each other.
-
Ethyl Ester Protons: The methylene protons (-OCH₂CH₃) are deshielded by the adjacent oxygen and will appear as a quartet due to coupling with the three methyl protons. The methyl protons (-OCH₂CH₃) will appear as a triplet, coupled to the two methylene protons.
-
Methoxy Protons: The protons of the methoxy group (-OCH₃) are in a relatively shielded environment and will appear as a sharp singlet as there are no adjacent protons to couple with.
Caption: Predicted ¹H NMR correlations for Ethyl 2-bromo-6-methoxynicotinate.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to enhance the signal-to-noise ratio, resulting in a spectrum of singlets for each unique carbon atom.[1]
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (ester) |
| ~162 | C-6 (attached to -OCH₃) |
| ~148 | C-2 (attached to Br) |
| ~140 | C-4 |
| ~115 | C-3 (ester attachment) |
| ~110 | C-5 |
| ~62 | -OCH₂CH₃ |
| ~54 | -OCH₃ |
| ~14 | -OCH₂CH₃ |
Interpretation:
-
Carbonyl Carbon: The ester carbonyl carbon is expected to be the most downfield signal in the spectrum.
-
Aromatic Carbons: The carbon atoms of the pyridine ring will resonate in the aromatic region. The carbons directly attached to heteroatoms (C-2 and C-6) will have their chemical shifts significantly influenced by these substituents. The remaining ring carbons (C-3, C-4, and C-5) will appear at distinct chemical shifts based on their electronic environment.
-
Aliphatic Carbons: The methylene carbon of the ethyl group will be deshielded by the adjacent oxygen. The methoxy carbon will also be in a similar region. The methyl carbon of the ethyl group will be the most upfield signal.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group |
| ~2950-3000 | C-H stretch (sp³) |
| ~3050-3100 | C-H stretch (aromatic) |
| ~1720 | C=O stretch (ester) |
| ~1580, 1470 | C=C and C=N stretch (aromatic ring) |
| ~1250 | C-O stretch (ester and ether) |
| ~1050 | C-O stretch (ether) |
| ~600-800 | C-Br stretch |
Interpretation:
The IR spectrum will be characterized by a strong absorption band around 1720 cm⁻¹ corresponding to the ester carbonyl group. The presence of the aromatic ring will be confirmed by C=C and C=N stretching vibrations in the 1470-1580 cm⁻¹ region and aromatic C-H stretching just above 3000 cm⁻¹. The C-O stretching of the ester and ether functionalities will appear in the fingerprint region between 1050 and 1250 cm⁻¹. The C-Br stretch is expected at lower wavenumbers.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For Ethyl 2-bromo-6-methoxynicotinate, electron ionization (EI) would likely lead to the following key fragments.
Predicted Mass Spectrum Fragmentation:
| m/z | Fragment |
| 260/262 | [M]⁺ (Molecular ion peak with isotopic pattern for Br) |
| 231/233 | [M - C₂H₅]⁺ |
| 215/217 | [M - OC₂H₅]⁺ |
| 183/185 | [M - C₂H₅O - CO]⁺ |
| 152 | [M - Br - C₂H₅]⁺ |
Interpretation:
The molecular ion peak will exhibit a characteristic M/M+2 isotopic pattern with approximately equal intensity, which is a definitive indicator of the presence of a bromine atom.[2] Common fragmentation pathways would involve the loss of the ethyl group, the ethoxy group, and subsequent loss of carbon monoxide from the ester functionality.
Caption: Predicted Mass Spectrometry Fragmentation Pathway.
Experimental Protocols
The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation. The following are generalized protocols for obtaining the spectra discussed in this guide.
NMR Spectroscopy (¹H and ¹³C):
-
Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
¹H NMR Acquisition:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 8-16.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Number of scans: 1024 or more, depending on the sample concentration.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy:
-
Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For a liquid, a thin film between salt plates is suitable.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or gas chromatography).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Scan a range of m/z values to detect the molecular ion and fragment ions.
-
Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight and fragmentation pattern.
Conclusion
This guide provides a comprehensive overview of the predicted spectroscopic data for Ethyl 2-bromo-6-methoxynicotinate. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS data, researchers can confidently identify and characterize this compound in their synthetic and drug discovery endeavors. The provided protocols offer a starting point for the experimental acquisition of this data.
References
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl Nicotinate. National Center for Biotechnology Information. Retrieved from [Link]
-
mzCloud. (2018, February 6). Ethyl nicotinate. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-6-methoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from [Link]
-
Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
-
Eichhorn, E., et al. (2023). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. Journal of the Serbian Chemical Society, 88(12), 1335–1354. [Link]
-
University of Colorado Boulder. (n.d.). Integration of 13C NMR Spectra. Organic Chemistry at CU Boulder. Retrieved from [Link]
-
Guan, Y., et al. (2021). A framework for automated structure elucidation from routine NMR spectra. Chemical Science, 12(45), 15038-15048. [Link]
-
PubChem. (n.d.). Ethyl 2-bromoisonicotinate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-bromo-6-methoxynicotinic acid (C7H6BrNO3). Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Bromo-ethyl 2-bromo-1-methyl-propyl ether. Retrieved from [Link]
-
Magritek. (n.d.). Ethyl crotonate. Retrieved from [Link]
-
NIST. (n.d.). Ethyl bromide. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Ethyl 6-bromohexanoate. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChemLite. (n.d.). Methyl 2-bromo-6-methoxynicotinate (C8H8BrNO3). Retrieved from [Link]
-
MassBank. (2008, October 21). BROMOETHANE. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. Retrieved from [Link]
Sources
Technical Analysis Guide: Mass Spectrometry of Ethyl 2-bromo-6-methoxynicotinate
Part 1: Executive Summary & Chemical Identity
Ethyl 2-bromo-6-methoxynicotinate (CAS: 1805151-37-4) is a critical heterocyclic building block, frequently utilized in the synthesis of kinase inhibitors and complex pharmaceutical intermediates. Its structural core—a trisubstituted pyridine ring—presents unique challenges and opportunities in mass spectrometry (MS) analysis.
This guide moves beyond basic spectral matching. It provides a mechanistic deconstruction of the molecule's behavior under Electron Ionization (EI) and Electrospray Ionization (ESI), focusing on the isotopic signature of bromine and the ortho-effect driven fragmentation of the ethyl ester.
Physicochemical Profile[1]
| Property | Data | Relevance to MS |
| Formula | C | Basis for exact mass calculation. |
| Mol. Weight | 260.09 g/mol (Average) | Nominal mass for low-res MS. |
| Monoisotopic Mass | 258.9844 (for | Target for HRMS confirmation. |
| Structure | Pyridine ring; 2-Br, 3-COOEt, 6-OMe | Substituent positions dictate fragmentation logic. |
| Isotopes | Creates distinctive 1:1 doublet in all Br-containing ions. | |
| LogP | ~2.5 (Predicted) | Suitable for Reverse Phase LC-MS. |
Part 2: Mass Spectrometry Profile & Fragmentation Analysis
The Bromine Isotopic Signature
The most immediate diagnostic feature in the mass spectrum is the isotopic pattern. Unlike chlorinated compounds (3:1 ratio) or pure organics, the bromine atom imparts a 1:1 doublet separated by 2 Da.
-
M+ (259) : Contains
Br. -
M+2 (261) : Contains
Br. -
Diagnostic Rule: Any fragment ion retaining the bromine atom must exhibit this 1:1 doublet. If the doublet disappears, the bromine has been cleaved.
Electron Ionization (EI) Fragmentation Pathway
Under 70 eV EI conditions (GC-MS), the molecule undergoes a predictable yet complex decay. The proximity of the bulky bromine at position 2 to the ethyl ester at position 3 creates steric strain, often accelerating the loss of the ethoxy group.
Primary Pathway: Alpha-Cleavage (Ester Loss)
The radical cation (
-
Formation of Acylium Ion: Cleavage of the ethoxy group (
, 45 Da).-
Transition:
. -
Observation: This is often the Base Peak (100% intensity) due to the resonance stabilization of the acylium cation by the pyridine ring.
-
Secondary Pathway: McLafferty-Type Rearrangement
While classic McLafferty rearrangement requires a
-
Formation of the Acid Cation:
-
Transition:
. -
Mechanism: Six-membered transition state
Loss of .
-
Tertiary Pathway: Decarbonylation & Halogen Loss
The acylium ion (
-
Formation of Pyridyl Cation:
-
Transition:
. -
Structure: [2-bromo-6-methoxypyridine]
.
-
-
Bromine Cleavage:
-
Eventually, the C-Br bond breaks.[1]
-
Transition:
(Loss of Br/ Br). -
Note: The peak at
will be a singlet , confirming the loss of bromine.
-
Visualization of Fragmentation Logic (Graphviz)
Caption: Figure 1. Proposed EI fragmentation pathway for Ethyl 2-bromo-6-methoxynicotinate. Blue indicates the parent ion; Red indicates the likely base peak (acylium ion); Green indicates the bromine-free core.
Part 3: Method Development Protocols
GC-MS Analysis (Purity & Impurities)
Objective: Quantify the ethyl ester and identify synthesis byproducts (e.g., unreacted acid, debrominated species).
Protocol:
-
Column: DB-5ms or Rxi-5Sil MS (30m x 0.25mm x 0.25µm). The low polarity phase is ideal for separating the ester from potential methyl ester impurities (transesterification).
-
Inlet: Split mode (10:1 or 20:1). Temperature: 250°C.
-
Caution: Avoid excessively high inlet temperatures (>280°C) to prevent thermal degradation of the bromine-carbon bond.
-
-
Oven Program:
-
Initial: 60°C (Hold 1 min).
-
Ramp: 20°C/min to 280°C.
-
Hold: 3 min.
-
-
MS Source: EI at 70 eV. Scan range: 40–350 amu.
Impurity Markers:
-
Methyl Ester Impurity: If methanol was used in synthesis/workup, look for
(M-14 compared to ethyl ester). -
Hydrolysis Product (Acid): Look for broad peaks with
(parent) and significant tailing.
LC-MS Analysis (Metabolites & Polar Impurities)
Objective: High-sensitivity detection or analysis in biological matrices.
Protocol:
-
Ionization: ESI Positive Mode (+).
-
The pyridine nitrogen provides a basic site for protonation.
-
Observed Ion:
at and .
-
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
Note: Formic acid is crucial to ensure protonation of the pyridine ring (
due to electron-withdrawing Br and Ester).
-
-
Column: C18 (e.g., Agilent ZORBAX Eclipse Plus), 1.8 µm, 2.1 x 50 mm.
Part 4: Analytical Workflow Diagram
Caption: Figure 2. Dual-stream analytical workflow for comprehensive characterization.
Part 5: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 256810, 2-Bromo-6-methoxypyridine. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. Ethyl bromide (Bromoethane) Mass Spectrum - Standard Fragmentation Patterns. Retrieved from [Link]
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for McLafferty rearrangement mechanisms in esters).
Sources
An In-Depth Technical Guide to the Infrared (IR) Spectrum of Ethyl 2-bromo-6-methoxynicotinate
Abstract
This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of Ethyl 2-bromo-6-methoxynicotinate, a key intermediate in pharmaceutical synthesis. As a substituted pyridine derivative, its structural complexity, incorporating an ester, an aromatic ether, a halogen, and a heterocyclic ring, gives rise to a unique and information-rich IR spectrum. This document serves as a reference for researchers, scientists, and drug development professionals, offering a detailed theoretical prediction of its spectral features, a robust experimental protocol for data acquisition, and an expert interpretation of the resulting spectrum. The causality behind spectral assignments is explained, grounding the analysis in the principles of molecular vibrations and functional group chemistry to ensure scientific integrity and practical utility.
Molecular Structure and Functional Group Analysis
Ethyl 2-bromo-6-methoxynicotinate (C₁₀H₁₂BrNO₃) is a multi-functionalized molecule. A thorough understanding of its constituent parts is the foundation for a reliable spectral interpretation. The primary functional groups that dictate its vibrational properties in an IR analysis are:
-
Ethyl Ester Group: Comprising a carbonyl (C=O) bond and two distinct C-O single bonds, this group is a strong IR absorber and provides some of the most characteristic peaks in the spectrum.
-
Aromatic Methoxy Group: The aryl-O-CH₃ ether linkage contributes specific C-O stretching vibrations.
-
Substituted Pyridine Ring: This aromatic heterocyclic system features C=C and C=N double bonds, as well as aromatic C-H bonds, each with characteristic stretching and bending modes. The substitution pattern influences the out-of-plane bending vibrations.
-
Bromo Substituent: The carbon-bromine (C-Br) bond is a weaker absorber found in the low-frequency fingerprint region of the spectrum.
-
Aliphatic Moieties: The sp³ hybridized C-H bonds within the ethyl and methoxy groups produce distinct stretching and bending vibrations.
The interplay and electronic influence of these groups—for instance, the conjugation of the ester with the aromatic ring—subtly shift the absorption frequencies from their standard values, an effect that will be explored in the analysis.
Figure 1: Molecular structure and key functional groups of Ethyl 2-bromo-6-methoxynicotinate.
Theoretical Infrared Spectrum: Predicted Absorption Bands
The IR spectrum can be divided into the functional group region (4000-1450 cm⁻¹) and the fingerprint region (1450-500 cm⁻¹).[1] The analysis below predicts the prominent absorption bands based on established correlation tables and spectral data of analogous structures.
Functional Group Region (4000 cm⁻¹ - 1450 cm⁻¹)
-
C-H Stretching Vibrations (3100 cm⁻¹ - 2850 cm⁻¹):
-
Aromatic (=C-H) Stretch: A weak to medium absorption is expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range, corresponding to the C-H bonds on the pyridine ring.[2][3] The presence of absorption in this specific window is a strong indicator of aromatic or vinylic C-H bonds.
-
Aliphatic (-C-H) Stretch: Multiple medium to strong bands are predicted just below 3000 cm⁻¹, in the 2960-2850 cm⁻¹ range.[1][4] These arise from the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl (-CH₃) and methylene (-CH₂) groups of the ethyl and methoxy substituents.
-
-
Carbonyl (C=O) Stretching Vibration (~1730 cm⁻¹):
-
This is anticipated to be one of the strongest and most diagnostically useful absorptions in the entire spectrum. For aliphatic esters, this peak typically appears between 1750-1735 cm⁻¹.[2][5] The conjugation of the ester's carbonyl group with the π-system of the pyridine ring may slightly lower this frequency. A sharp, intense peak around 1730-1715 cm⁻¹ is the most probable assignment.
-
-
Aromatic Ring (C=C and C=N) Stretching Vibrations (1600 cm⁻¹ - 1450 cm⁻¹):
-
Aromatic and heteroaromatic rings display a series of characteristic skeletal vibrations. For substituted pyridines, several bands are expected in this region.[6] Typically, two to three bands of variable intensity will appear, commonly near 1600 cm⁻¹, 1585 cm⁻¹, and in the 1500-1400 cm⁻¹ range, resulting from the stretching of C=C and C=N bonds within the ring.[2][3][7]
-
Fingerprint Region (1450 cm⁻¹ - 500 cm⁻¹)
This region contains a high density of complex vibrations, including bending and skeletal modes, that are unique to the molecule as a whole.
-
C-O Stretching Vibrations (1300 cm⁻¹ - 1000 cm⁻¹):
-
The molecule contains two different types of C-O bonds (ester and ether), which will produce strong, distinct peaks.
-
Ester C-O Stretches: Esters typically show two characteristic C-O stretching bands.[8] An asymmetric C-C-O stretch is predicted in the 1300-1150 cm⁻¹ range, and a symmetric O-C-C stretch is expected between 1150-1000 cm⁻¹.[8]
-
Aromatic Ether C-O Stretches: Aryl alkyl ethers characteristically exhibit two strong absorption bands: an asymmetric C-O-C stretch near 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹.[9][10] These will likely overlap with the ester C-O bands, resulting in a complex but strong series of absorptions in this region.
-
-
C-H Bending Vibrations (~1470 cm⁻¹, ~1370 cm⁻¹, and 900-675 cm⁻¹):
-
Aliphatic Bends: Bending (scissoring and rocking) vibrations for the CH₂ and CH₃ groups will appear around 1470 cm⁻¹ and 1370 cm⁻¹.[11]
-
Aromatic Out-of-Plane (OOP) Bends: Strong absorptions in the 900-675 cm⁻¹ range are characteristic of the C-H out-of-plane bending modes of the substituted aromatic ring.[3] The exact position of these bands is highly diagnostic of the substitution pattern on the ring.
-
-
C-Br Stretching Vibration (690 cm⁻¹ - 515 cm⁻¹):
Data Presentation: Summary of Predicted IR Absorptions
The following table summarizes the expected vibrational frequencies, their intensities, and the corresponding functional group assignments for Ethyl 2-bromo-6-methoxynicotinate.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| 3100 - 3000 | Weak-Medium | =C-H Stretch | Aromatic (Pyridine) |
| 2960 - 2850 | Medium-Strong | -C-H Stretch | Aliphatic (Ethyl, Methoxy) |
| 1730 - 1715 | Very Strong | C=O Stretch | Ester |
| 1600 - 1450 | Medium-Variable | C=C & C=N Ring Stretches | Aromatic (Pyridine) |
| ~1470 & ~1370 | Medium | -C-H Bending | Aliphatic (Ethyl, Methoxy) |
| 1300 - 1000 | Strong (Multiple Bands) | C-O Stretches | Ester & Aromatic Ether |
| 900 - 675 | Strong | =C-H Out-of-Plane Bending | Aromatic (Pyridine) |
| 690 - 515 | Medium-Strong | C-Br Stretch | Bromoalkane |
Experimental Protocol: FT-IR Spectrum Acquisition
To ensure the acquisition of a high-quality, reproducible IR spectrum, a standardized and self-validating protocol is essential. The following describes the Attenuated Total Reflectance (ATR) method, a modern and highly reliable technique for solid samples.
Methodology: ATR-FTIR Spectroscopy
-
Instrument Preparation:
-
Power on the Fourier Transform Infrared (FTIR) spectrometer and allow the source and detector to stabilize for at least 30 minutes. This ensures thermal equilibrium and minimizes baseline drift.
-
Purge the sample compartment with dry nitrogen or dry air to reduce atmospheric water vapor and CO₂ interference, which can obscure key spectral regions.
-
-
Background Collection (Self-Validation Step 1):
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Clean with a solvent-moistened swab (e.g., isopropanol) and allow it to dry completely.
-
Without any sample on the crystal, lower the ATR press and collect a background spectrum. This scan measures the ambient environment and the instrument's response, which will be mathematically subtracted from the sample spectrum. A minimum of 32 scans is recommended for a high signal-to-noise ratio.
-
-
Sample Preparation and Loading:
-
Place a small amount (1-5 mg) of crystalline Ethyl 2-bromo-6-methoxynicotinate powder directly onto the center of the ATR crystal.
-
Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. This is critical for achieving a strong signal, as the IR beam only penetrates a few microns into the sample.
-
-
Sample Spectrum Acquisition (Self-Validation Step 2):
-
Collect the sample spectrum using the same parameters as the background scan (e.g., 32 scans, 4 cm⁻¹ resolution).
-
The instrument software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the final absorbance or transmittance spectrum.
-
-
Data Processing and Cleaning:
-
After acquisition, raise the press and thoroughly clean the ATR crystal to prevent cross-contamination.
-
Process the spectrum using the instrument software. Apply an ATR correction if necessary, which accounts for the wavelength-dependent depth of penetration of the evanescent wave. Perform a baseline correction to ensure all peaks originate from a flat baseline.
-
Sources
- 1. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. IR Absorption Table [webspectra.chem.ucla.edu]
- 5. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]
- 6. Studies on the Infrared Spectra of Heterocyclic Compounds. IV. Infrared Spectra of Monosubstituted Pyridine Derivatives. [jstage.jst.go.jp]
- 7. elixirpublishers.com [elixirpublishers.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. C2H5Br CH3CH2Br infrared spectrum of bromoethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of bromoethane ethyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]
Technical Guide: Solubility Profile of Ethyl 2-bromo-6-methoxynicotinate
[1][2]
Executive Summary
Ethyl 2-bromo-6-methoxynicotinate is a highly functionalized pyridine derivative serving as a critical building block in medicinal chemistry.[1][2] Its structure features three distinct electronic environments: an electron-withdrawing ethyl ester, a reactive aryl bromide (electrophile), and an electron-donating methoxy group.[2]
This structural combination dictates a lipophilic solubility profile .[2] While quantitative solubility data for this specific intermediate is often proprietary or sparse, its behavior can be rigorously predicted and validated against structural analogs (e.g., Methyl 2-bromo-6-methoxynicotinate).[1][2] This guide provides a scientifically grounded framework for solvent selection in synthesis and analysis.
Physicochemical Profile & Structural Analysis
Understanding the molecule's polarity is the first step to mastering its solubility.[2]
| Property | Value / Description | Implication for Solubility |
| CAS Number | 1805151-37-4 | Unique Identifier |
| Molecular Formula | C | Moderate Molecular Weight (~260.09 g/mol ) |
| Core Scaffold | Pyridine | Nitrogen lone pair offers weak basicity, but is deactivated by the 2-Br and 3-Ester groups.[1][2] |
| Functional Groups | Ethyl Ester, Methoxy, Bromide | Hydrophobic : Increases solubility in organics.Polar Aprotic Compatible : High solubility in DMSO/DMF.[2] |
| Predicted LogP | ~2.5 – 3.0 | Lipophilic .[2] Prefers organic phases over aqueous phases.[2] |
Solubility Assessment by Solvent Class
The following categorization is based on standard operational behaviors for halogenated nicotinates.
A. High Solubility (Primary Reaction Solvents)
These solvents are recommended for preparing high-concentration stock solutions (>100 mg/mL) or running homogeneous reactions.[2]
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform (CHCl
).[2] -
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (MeCN), Tetrahydrofuran (THF).[2]
B. Moderate / Conditional Solubility (Purification Solvents)
Solubility in these solvents is often temperature-dependent, making them ideal for crystallization or chromatography.[2]
-
Alcohols: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA).[2]
-
Esters/Ethers: Ethyl Acetate (EtOAc), Diethyl Ether, MTBE.[2]
C. Low / Insoluble (Anti-Solvents)
Experimental Protocols
Protocol A: Gravimetric Solubility Check (Self-Validating)
Use this protocol to determine exact solubility for your specific batch/purity level.[1][2]
-
Preparation: Weigh 10 mg of Ethyl 2-bromo-6-methoxynicotinate into a 2 mL HPLC vial.
-
Addition: Add the target solvent in 50 µL increments at 25°C.
-
Agitation: Vortex for 30 seconds after each addition.
-
Observation:
-
Calculation:
-
Target for Reactions: > 0.1 M is typically required.[2]
-
Protocol B: Stock Solution Preparation for Cross-Coupling
Decision Logic & Workflow
The following diagram illustrates the logical flow for solvent selection based on the intended application.
Figure 1: Solvent selection decision tree based on experimental intent.
References
-
BLD Pharm. (n.d.).[2] Ethyl 2-bromo-6-methoxynicotinate Product Page (CAS 1805151-37-4).[1][2] Retrieved from
-
PubChem. (n.d.).[2][4][8] Compound Summary: Ethyl 2-bromoisonicotinate (Structural Analog).[1][2] National Library of Medicine.[2] Retrieved from [2]
-
Sigma-Aldrich. (n.d.).[2] 2-Bromo-6-methoxynaphthalene (Functional Group Analog) Safety Data Sheet. Retrieved from [2]
-
ChemicalBook. (2026).[2][5] Ethyl 2-bromoisobutyrate Properties and Solubility. Retrieved from [2]
Sources
- 1. 1009735-25-4|2-Bromo-6-methoxynicotinic acid|BLD Pharm [bldpharm.com]
- 2. echemi.com [echemi.com]
- 3. prepchem.com [prepchem.com]
- 4. Ethyl bromoacetate | C4H7BrO2 | CID 7748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl 2-bromoisobutyrate | 600-00-0 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. mdpi.com [mdpi.com]
- 8. 2-Bromo-6-methoxypyridine | C6H6BrNO | CID 256810 - PubChem [pubchem.ncbi.nlm.nih.gov]
Ethyl 2-bromo-6-methoxynicotinate: A Tri-Functionalized Scaffold for Divergent Synthesis
[1]
Executive Summary
Ethyl 2-bromo-6-methoxynicotinate (CAS: 1805151-37-4) represents a "privileged scaffold" in modern drug discovery.[1] Its value lies in the orthogonal reactivity of its three functional handles: the electrophilic ethyl ester at C3, the labile bromide at C2, and the electron-donating methoxy group at C6. This specific substitution pattern makes it an ideal precursor for fragment-based drug discovery (FBDD) , particularly in the synthesis of kinase inhibitors (e.g., EGFR, CDK) and GPCR ligands.[1]
This guide details the strategic manipulation of this core to access fused heterocyclic systems, specifically pyrido[2,3-d]pyrimidines and 1,8-naphthyridines .[1]
Structural Analysis & Reactivity Profile
The molecule functions as a logic gate for chemical synthesis, allowing sequential, regioselective transformations.
| Position | Functional Group | Electronic Character | Primary Reactivity | Medicinal Application |
| C2 | Bromine | Pd-Catalyzed Coupling (Suzuki, Stille) or SNAr (with amines).[2] | Installation of hydrophobic tails or hinge-binding motifs.[1] | |
| C3 | Ethyl Ester | Electrophile | Acylation / Cyclocondensation .[1] | Precursor to amides, oxadiazoles, or fused pyrimidine rings.[1] |
| C6 | Methoxy | EDG / Masked Carbonyl | Demethylation (HBr/AcOH).[1] | Tunable solubility; conversion to pyridone (lactam) for H-bond donor/acceptor pairs.[1][2] |
Reactivity Logic Diagram
The following diagram illustrates the divergent pathways accessible from this single core.
Figure 1: Divergent synthetic pathways from the Ethyl 2-bromo-6-methoxynicotinate core.[1][2]
Strategic Applications in Medicinal Chemistry
Application A: Synthesis of Pyrido[2,3-d]pyrimidine Kinase Inhibitors
The most potent application of this scaffold is the synthesis of pyrido[2,3-d]pyrimidines .[1] These fused bicyclic systems mimic the adenine pocket of ATP, making them excellent scaffolds for ATP-competitive kinase inhibitors (e.g., targeting p38 MAP kinase or CDK4/6).[1]
Mechanism:
-
SNAr Displacement: The C2-bromide is displaced by an amine (e.g., aniline or benzylamine).[1] The presence of the C3-ester at the ortho position activates the C2 position for nucleophilic attack.
-
Cyclization: The resulting intermediate reacts with a one-carbon synthon (like formamide, urea, or guanidine) to close the pyrimidine ring.[1]
Application B: 1,8-Naphthyridine Scaffolds
Reaction with terminal alkynes via Sonogashira coupling, followed by cyclization with ammonia or primary amines, yields 1,8-naphthyridines.[1] These structures are privileged pharmacophores in anti-bacterial and anti-tumor agents.[1]
Detailed Experimental Protocol
Protocol: Synthesis of a 2-Amino-8-aryl-pyrido[2,3-d]pyrimidin-7(8H)-one Derivative
This protocol demonstrates the "Cyclization First" strategy, converting the nicotinate into a fused bicyclic core.[1][2][3]
Phase 1: SNAr Displacement (Installation of the N8 Substituent)
Objective: Replace C2-Br with an aniline derivative.[1]
-
Reagents:
-
Procedure:
-
Dissolve the nicotinate in NMP (5 mL/mmol) in a sealed tube.
-
Heat the mixture to 120°C for 12–16 hours. Monitor by LC-MS for the disappearance of the bromo-starting material (
) and formation of the amino-ester intermediate. -
Workup: Cool to RT. Pour into ice-water (50 mL). The product usually precipitates. Filter, wash with water, and dry under vacuum.[1]
-
Yield Expectation: 75–85%.[1]
-
Phase 2: Cyclocondensation to Pyrido[2,3-d]pyrimidine
Objective: Form the pyrimidine ring using Guanidine.[1]
-
Reagents:
-
Procedure:
-
In-situ Free Base Generation: In a reaction vial, mix Guanidine HCl and KOtBu in ethanol. Stir for 10 mins at RT (precipitate of KCl forms).
-
Add the amino-ester intermediate from Phase 1.[1]
-
Reflux (80°C ) for 6–8 hours.[1]
-
Mechanism: The guanidine attacks the ester (forming an amide), followed by intramolecular attack on the pyridine nitrogen (or vice versa, depending on tautomerism) to close the ring.
-
Workup: Evaporate solvent. Resuspend residue in water.[1] Adjust pH to ~7 with dilute HCl. The solid product (Pyrido[2,3-d]pyrimidine) precipitates.[1]
-
Purification: Recrystallization from MeOH/EtOAc.[1]
-
Phase 3: Optional C6-Demethylation (Lactam Unmasking)
If the target requires a hydrogen bond donor/acceptor motif similar to Uracil.[1]
-
Dissolve the product in dry DCM.[1]
-
Add BBr3 (1M in DCM, 3.0 equiv) dropwise at 0°C.
-
Stir at RT for 2 hours. Quench with MeOH.
Data Summary Table: Expected Chemical Shifts (NMR)
| Proton Environment | Approx. Chemical Shift ( | Multiplicity | Diagnostic Feature |
| -OCH3 (C6) | 3.90 – 4.00 | Singlet (3H) | Disappears upon BBr3 treatment.[2] |
| Pyridine C5-H | 6.50 – 6.80 | Doublet | Upfield due to OMe donation.[1] |
| Pyridine C4-H | 7.80 – 8.10 | Doublet | Downfield due to ring current/ester.[1] |
| Ethyl -CH2- | 4.30 – 4.40 | Quartet (2H) | Characteristic ester signal (Phase 1).[1][2] |
References
-
Chemical Identity & Properties
-
Synthetic Methodology (SNAr & Cyclization)
-
Structure-activity relationship studies of ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate. (Demonstrates reactivity of similar bromo-ethyl-ester scaffolds). Journal of Medicinal Chemistry, 2006.[1]
-
-
Application in Kinase Inhibitors
-
Boronic Acid Derivatives (Suzuki Coupling Context)
Technical Whitepaper: Strategic Utilization of Ethyl 2-bromo-6-methoxynicotinate in Heterocyclic Synthesis
[1]
Executive Summary: The Orthogonal Scaffold
In the landscape of modern medicinal chemistry, Ethyl 2-bromo-6-methoxynicotinate represents a "privileged scaffold" due to its high density of functional handles.[1] Unlike simple pyridines, this molecule offers three distinct, orthogonal reactivity zones:
-
C-2 Bromine: Activated for transition-metal catalyzed cross-couplings (Suzuki, Stille, Buchwald-Hartwig) and SNAr reactions.[1]
-
C-3 Ethyl Ester: An electrophilic center primed for cyclization, reduction, or hydrolysis.
-
C-6 Methoxy Group: A masked polar functionality that can influence solubility or be deprotected to yield a pyridone pharmacophore.[1]
This guide provides a technical roadmap for utilizing this building block to construct complex bicyclic heterocycles, specifically targeting kinase inhibitors and GPCR ligands.
Chemo-Physical Profile
Understanding the physical constraints of the starting material is the first step in robust process design.
| Property | Data | Relevance to Protocol |
| IUPAC Name | Ethyl 2-bromo-6-methoxypyridine-3-carboxylate | Formal identification |
| CAS Number | 1805151-37-4 | Procurement verification |
| Molecular Formula | C9H10BrNO3 | Stoichiometry calculation |
| Molecular Weight | 260.08 g/mol | Mass balance |
| Physical State | White to off-white solid | Handling ease (weighable) |
| Solubility | DMSO, DCM, Ethyl Acetate, MeOH | Compatible with standard organic solvents |
| LogP (Predicted) | ~2.5 | Lipophilicity indicates good membrane permeability potential |
Strategic Reactivity Analysis
The utility of this molecule lies in the electronic differentiation of its substituents. The pyridine nitrogen renders the C-2 and C-6 positions electron-deficient.[1] However, the presence of the C-3 ester specifically activates the C-2 bromine toward oxidative addition by palladium, making it significantly more reactive than a standard aryl bromide.
Visualization: The Reactivity Triad
Figure 1: Reactivity map illustrating the three orthogonal functional zones available for divergent synthesis.[1]
Core Workflow 1: C-C Bond Formation (Suzuki-Miyaura)
The most common first step in utilizing this scaffold is the functionalization of the C-2 position. Due to the steric pressure from the C-3 ester and the electronic deactivation from the ring nitrogen, standard catalytic systems can sometimes stall.
Optimized Protocol: C-2 Arylation
Objective: Coupling of Ethyl 2-bromo-6-methoxynicotinate with Phenylboronic acid (Model Substrate).
Reagents:
-
Substrate: 1.0 eq
-
Boronic Acid: 1.2 eq[1]
-
Catalyst: Pd(dppf)Cl2·CH2Cl2 (5 mol%)
-
Base: K2CO3 (2.5 eq)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Step-by-Step Methodology:
-
Degassing: In a reaction vial, combine the solvent mixture (Dioxane/Water). Sparge with argon for 15 minutes. Rationale: Removal of O2 prevents homocoupling of the boronic acid and oxidation of the Pd(0) species.
-
Loading: Add the nicotinate substrate, boronic acid, and K2CO3.
-
Catalyst Addition: Add Pd(dppf)Cl2 last. Rationale: The bidentate dppf ligand has a large bite angle, which facilitates the reductive elimination step in sterically crowded pyridines.
-
Reaction: Seal the vial and heat to 90°C for 4-6 hours.
-
Work-up: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Self-Validating Checkpoint:
-
TLC: The starting material (Br-pyridine) is less polar than the product (Biaryl). Look for a blue fluorescent spot under UV254 if the coupled aryl group is conjugated.
-
1H NMR: Disappearance of the starting material peaks. The ethyl ester signals (quartet ~4.3 ppm, triplet ~1.3 ppm) should remain intact, shifting slightly upfield due to shielding from the new aryl ring.
Core Workflow 2: Bicyclic Construction (1,6-Naphthyridines)[1]
A powerful application of this building block is the "one-pot" or sequential formation of fused ring systems. The C-3 ester and the C-2 position (after activation or displacement) can react with binucleophiles.[1]
Pathway: Synthesis of 1,6-Naphthyridin-5(6H)-ones
This workflow converts the pyridine core into a bicyclic naphthyridine, a scaffold frequently found in kinase inhibitors (e.g., analogs of Ripretinib).
Figure 2: Sequential workflow for converting the nicotinate core into a fused 1,6-naphthyridine system.
Methodology Insight:
-
Displacement: Treat the 2-bromo substrate with a primary amine (R-NH2) in DMSO at 100°C. The bromine is displaced via SNAr.[1]
-
Cyclization: The resulting 2-amino-3-ester is treated with DMF-DMA (Dimethylformamide dimethylacetal) to form an amidine intermediate, which then undergoes intramolecular cyclization to form the naphthyridine core.[1]
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Stalled Suzuki Coupling | Protodeboronation of the boronic acid (common with 2-pyridyl coupling partners).[1] | Switch to Boronic Esters (Pinacol) or use Pd(OAc)2/SPhos catalyst system for higher activity. |
| Hydrolysis of Ester | Basic conditions in Suzuki coupling are too harsh. | Use K3PO4 instead of K2CO3, or switch to anhydrous conditions using CsF. |
| Regioselectivity Issues | Competition between C-2 Br and C-6 OMe (rare, but possible with strong nucleophiles).[1] | Maintain lower temperatures (0°C to RT) for SNAr reactions to ensure kinetic control at the C-2 position. |
References
-
Synthesis of 2-substituted nicotinates
-
Suzuki Coupling Methodologies for 2-Bromopyridines
- Organic Chemistry Portal, "Suzuki Coupling of Pyridines."
-
[1]
-
Naphthyridine Synthesis
- Molecules, "Synthesis and Biological Evalu
-
Physical Data & Safety
- BLD Pharm, "Product MSDS: Ethyl 2-bromo-6-methoxynicotin
Technical Guide: Reactivity & Applications of Ethyl 2-bromo-6-methoxynicotinate
Executive Summary
Ethyl 2-bromo-6-methoxynicotinate (CAS: 1227599-56-1 analog) serves as a high-value trifunctional scaffold in medicinal chemistry. Its utility stems from the orthogonal reactivity of its three core functional groups: the highly electrophilic C2-bromide , the resonance-donating C6-methoxy group, and the C3-ethyl ester .
This guide provides a deep-dive analysis of the bromine atom's reactivity at the C2 position. Unlike simple aryl halides, the C2-Br bond in this scaffold is exceptionally activated due to the synergistic electron-withdrawing effects of the pyridine nitrogen and the ortho-ester. This distinct electronic profile enables facile Nucleophilic Aromatic Substitution (
Electronic Structure & Reactivity Profile
To master the chemistry of this molecule, one must understand the electronic forces destabilizing the C-Br bond.
The "Hot Spot" Analysis
The reactivity of the bromine atom is governed by two primary vectors:
-
Inductive Effect (-I) of the Pyridine Ring: The electronegative nitrogen atom pulls electron density from the ring, making C2 and C6 electron-deficient (
). -
Ortho-Effect of the Ester: The ethyl ester at C3 is a strong electron-withdrawing group (EWG). It exerts a -M (mesomeric) and -I effect specifically on the C2 and C4 positions.
Conclusion: The C2 position is "doubly activated" (by the ring N and the C3-ester). The C6 position, while activated by the ring N, is meta to the ester and blocked by the electron-donating methoxy group (
Reactivity Landscape Visualization
The following diagram illustrates the divergent pathways available for this scaffold.
Figure 1: Divergent reactivity pathways for Ethyl 2-bromo-6-methoxynicotinate.
Pathway A: Nucleophilic Aromatic Substitution ( )
The most robust non-metallic transformation for this scaffold is
Mechanism: The Meisenheimer Complex
Unlike
-
Addition: The nucleophile attacks C2, breaking the aromaticity and pushing electron density onto the ring nitrogen and the C3-carbonyl oxygen. This forms the resonance-stabilized Meisenheimer Complex .[2][3]
-
Elimination: The aromaticity is restored by the expulsion of the bromide ion (
), which is a superior leaving group compared to methoxide ( ).
Scope and Limitations
-
Amines (Primary/Secondary): React rapidly at 60–80°C. Excellent yields (>85%).
-
Thiols: React instantly at RT with mild base.
-
Alkoxides: Use with caution. Sodium ethoxide may cause transesterification (ethyl/methyl exchange) or attack the ester carbonyl instead of the ring.
Experimental Protocol: Amination
Objective: Synthesis of Ethyl 2-(alkylamino)-6-methoxynicotinate.
-
Preparation: In a dry reaction vial, dissolve Ethyl 2-bromo-6-methoxynicotinate (1.0 equiv) in anhydrous DMF or NMP (0.2 M concentration).
-
Reagents: Add the amine nucleophile (1.2 equiv) and DIPEA (N,N-Diisopropylethylamine, 2.0 equiv).
-
Note: If using a hydrochloride salt of the amine, increase DIPEA to 3.0 equiv.
-
-
Reaction: Heat the mixture to 80°C for 2–4 hours. Monitor by LC-MS.
-
Checkpoint: The starting material (Br) peak should disappear. If the reaction stalls, raise temp to 100°C.
-
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF) and 1x with brine. Dry over
. -
Purification: Flash chromatography (Hexanes/EtOAc).
Pathway B: Transition Metal-Catalyzed Cross-Coupling
The C2-Br bond is highly susceptible to oxidative addition by Pd(0), enabling the construction of C-C bonds.
Suzuki-Miyaura Coupling
This is the preferred method for attaching aryl or heteroaryl groups. The electron-deficient nature of the pyridine ring facilitates the oxidative addition step, often allowing the use of milder precatalysts.
Catalyst Selection
-
Standard:
is the workhorse catalyst. It resists chelation from the pyridine nitrogen. -
Challenging Substrates: For sterically hindered boronic acids, switch to XPhos Pd G3 or Pd(OAc)2 / SPhos .
Experimental Protocol: Suzuki Coupling
Objective: Synthesis of Ethyl 2-(aryl)-6-methoxynicotinate.
| Reagent | Equivalents | Role |
| Scaffold | 1.0 | Electrophile |
| Ar-B(OH)2 | 1.2 - 1.5 | Nucleophile |
| 0.05 (5 mol%) | Catalyst | |
| 2.0 - 3.0 | Base | |
| Dioxane/H2O | 4:1 Ratio | Solvent System |
Step-by-Step:
-
Degassing: Charge a microwave vial with the scaffold, boronic acid, and base. Seal and purge with Nitrogen (
) for 5 minutes. -
Solvation: Add degassed 1,4-Dioxane and Water.
-
Catalyst Addition: Quickly add the Pd catalyst under a stream of
. -
Execution: Heat to 90°C for 4–12 hours (or 110°C for 30 min in microwave).
-
Filtration: Filter through a Celite pad to remove Palladium black.
-
Purification: Concentrate and purify via silica gel chromatography.
Troubleshooting & Stability (Self-Validating Systems)
When working with this scaffold, three specific side reactions can compromise yield. Use this logic tree to diagnose issues.
Diagnostic Logic Tree
Figure 2: Troubleshooting logic for common synthetic failures.
Critical Stability Notes
-
Ester Hydrolysis: The C3-ester is sensitive to saponification.[4] If your
reaction requires strong hydroxide bases (NaOH), the ester will hydrolyze to the carboxylic acid. Solution: Use non-nucleophilic organic bases (DIPEA, DBU) or carbonate salts ( ). -
Demethylation: The C6-methoxy group is generally stable under basic conditions. However, exposure to strong acids (e.g., 48% HBr) or strong Lewis acids (
) will cleave the methyl ether, yielding the 2-bromo-6-hydroxy-nicotinate (which tautomerizes to the pyridone).
References
-
BenchChem. (2025).[4][5] Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid. Retrieved from
-
Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Recent Developments. Retrieved from
-
PubChem. (2025). Methyl 2-bromo-6-methoxynicotinate (Compound Summary). Retrieved from
-
Lumen Learning. (2023). Nucleophilic Aromatic Substitution of Aryl Halides. Retrieved from
-
MDPI. (2022). Synthesis and Biological Evaluation of Nicotinoyl-Semicarbazides. Retrieved from
Sources
- 1. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
Methodological & Application
Application Note: Optimized Suzuki-Miyaura Coupling of Ethyl 2-bromo-6-methoxynicotinate
Executive Summary
Ethyl 2-bromo-6-methoxynicotinate (CAS: 101556-92-7) is a high-value pharmacophore scaffold. Its 2,3,6-substitution pattern allows for the rapid construction of polysubstituted pyridines found in kinase inhibitors and GPCR modulators. However, this substrate presents a specific synthetic challenge: the ortho-effect generated by the C3-ethyl ester creates steric hindrance around the C2-bromine reaction center, while the C6-methoxy group electronically modulates the ring's electrophilicity.
This guide provides two validated protocols designed to overcome these barriers, ensuring high yields and minimizing common side reactions such as protodeboronation or ester hydrolysis.
Chemical Profile & Strategic Analysis
Substrate Properties
| Property | Data |
| Compound Name | Ethyl 2-bromo-6-methoxynicotinate |
| CAS Number | 101556-92-7 |
| Molecular Formula | C₉H₁₀BrNO₃ |
| Molecular Weight | 260.08 g/mol |
| Key Functionality | 2-Bromo (Reactive Site), 3-Ethoxycarbonyl (Steric/Activating), 6-Methoxy (Deactivating/Directing) |
Reactivity Matrix
To achieve successful coupling, one must balance three competing forces:
-
Steric Hindrance (C3-Ester): The ethyl ester at position 3 exerts steric pressure on the C2 position. Standard triphenylphosphine (PPh₃) ligands often fail to facilitate oxidative addition efficiently due to this crowding. Solution: Use ligands with smaller cone angles (dppf) or specialized Buchwald ligands (SPhos) that facilitate coupling in hindered environments.
-
Electronic Modulation (C6-OMe vs. C3-COOEt): The C6-methoxy group is an electron-donating group (EDG) by resonance, which renders the pyridine ring more electron-rich and potentially less reactive toward oxidative addition compared to a naked 2-bromopyridine. However, the C3-ester is an electron-withdrawing group (EWG) that re-activates the C2-Br bond. Net Result: The substrate is moderately reactive but requires heat (60–90°C) to drive the catalytic cycle.
-
Hydrolytic Instability: The ethyl ester is susceptible to hydrolysis under harsh basic conditions (e.g., NaOH at reflux). Solution: Use mild carbonate or phosphate bases.
Mechanistic Pathway
The reaction follows the standard Pd(0)/Pd(II) catalytic cycle. The diagram below illustrates the specific steric and electronic interactions for this substrate.
Figure 1: Catalytic cycle highlighting the oxidative addition as the critical step influenced by the C3-ester steric bulk.
Experimental Protocols
Method A: The "Workhorse" Protocol (Robust & Scalable)
Best for: Standard aryl boronic acids, scale-up, and cost-efficiency.
Reagents:
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·CH₂Cl₂) [Loading: 3-5 mol%]
-
Base: Potassium Carbonate (K₂CO₃) [2.0 - 3.0 equiv][1]
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
-
Temperature: 80°C - 90°C
Step-by-Step Procedure:
-
Setup: To a reaction vial equipped with a magnetic stir bar, add Ethyl 2-bromo-6-methoxynicotinate (1.0 equiv), Aryl Boronic Acid (1.2 - 1.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Inertion: Seal the vial and purge with Nitrogen (or Argon) for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane (0.2 M concentration relative to substrate) and degassed Water (to achieve 4:1 ratio).
-
Base Addition: Add K₂CO₃ (2.5 equiv). Note: Adding base as a solid or aqueous solution is acceptable, but aqueous ensures better homogeneity.
-
Reaction: Heat the mixture to 85°C with vigorous stirring. Monitor by LC-MS or TLC. Typical reaction time is 2–6 hours.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).
Method B: The "High-Performance" Protocol (Sterically Demanding)
Best for: Ortho-substituted boronic acids, heteroaryl boronic acids, or if Method A fails.
Reagents:
-
Catalyst: Palladium(II) Acetate (Pd(OAc)₂) [5 mol%]
-
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) [10 mol%]
-
Base: Potassium Phosphate Tribasic (K₃PO₃) [2.0 equiv]
-
Solvent: Toluene / Water (10:1 ratio)
-
Temperature: 90°C - 100°C
Why this works: SPhos is an electron-rich, bulky biaryl phosphine. It accelerates oxidative addition into the hindered C2-position and facilitates reductive elimination, preventing the formation of inactive Pd-black.
Workflow Visualization
The following diagram outlines the decision tree for selecting the correct protocol and the operational workflow.
Figure 2: Operational workflow for protocol selection based on coupling partner complexity.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst deactivation or poor oxidative addition due to sterics. | Switch to Method B (SPhos or XPhos). Increase catalyst loading to 10 mol%. Ensure thorough degassing. |
| Ester Hydrolysis | Base is too strong or reaction temperature too high. | Switch base from K₂CO₃ to K₃PO₄ or NaHCO₃. Reduce temperature to 70°C. Use anhydrous conditions (DMF/Base) if necessary. |
| Protodeboronation | Unstable boronic acid (e.g., 2-pyridyl, polyfluorinated). | Use Boronic Acid Pinacol Esters instead of free acids. Add base after heating the mixture. Switch solvent to DME/Water. |
| Homocoupling (Biaryl) | Oxygen presence in reaction vessel.[2] | Re-degas solvents rigorously (freeze-pump-thaw or sparging with Ar for 15 mins). |
Safety & Handling
-
Ethyl 2-bromo-6-methoxynicotinate: Treat as a potential irritant. Avoid inhalation of dust.[3]
-
Palladium Catalysts: Pd(OAc)₂ and Pd(dppf)Cl₂ can be sensitizers. Handle in a fume hood.
-
Solvents: 1,4-Dioxane is a suspected carcinogen and forms peroxides. Test for peroxides before use and handle with appropriate PPE (gloves, goggles).
References
-
BenchChem. (2025).[4] Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine. Retrieved from
-
Sigma-Aldrich. (n.d.). 2-Bromo-6-methoxypyridine Product Analysis. Retrieved from
-
National Institutes of Health (NIH). (2003). Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling. Organic Letters. Retrieved from
-
Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
PubChem. (2025).[5] Ethyl 2-bromoisonicotinate Compound Summary. Retrieved from
Sources
- 1. Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. echemi.com [echemi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Ethyl 2-bromoisonicotinate | C8H8BrNO2 | CID 3847769 - PubChem [pubchem.ncbi.nlm.nih.gov]
Palladium-catalyzed cross-coupling reactions of Ethyl 2-bromo-6-methoxynicotinate
Application Note: Palladium-Catalyzed Cross-Coupling of Ethyl 2-bromo-6-methoxynicotinate
Introduction & Molecule Analysis
Ethyl 2-bromo-6-methoxynicotinate is a high-value heterocyclic scaffold widely used in the synthesis of kinase inhibitors and allosteric modulators. Its trisubstituted pyridine core offers three distinct points of diversity, but this structural density presents specific synthetic challenges.
Structural & Electronic Analysis
-
C2-Bromine (Reactive Center): The primary site for oxidative addition. It is highly activated by the adjacent pyridine nitrogen (inductive effect) and the electron-withdrawing ethyl ester at C3.
-
C3-Ethyl Ester (Steric/Electronic Modulator): Provides crucial activation for the C2-Br bond but introduces steric bulk that can hinder the approach of large palladium-ligand complexes. It is also susceptible to hydrolysis (saponification) or transesterification under harsh basic conditions.
-
C6-Methoxy (Electronic Donor): Acts as an electron-donating group (EDG). While it makes the pyridine ring more electron-rich (potentially slowing oxidative addition compared to electron-deficient pyridines), the activation from the C3-ester generally overrides this effect.
Key Synthetic Strategy: The C2-Br bond is significantly more reactive than the C6-OMe or the pyridine ring C-H bonds. Chemoselective coupling at C2 is highly reliable, provided the catalyst system can negotiate the ortho-ester steric hurdle.
Reaction Scope & Workflow
The following diagram outlines the divergent synthesis pathways available from this core intermediate.
Figure 1: Divergent synthetic pathways for Ethyl 2-bromo-6-methoxynicotinate.
Protocol 1: Suzuki-Miyaura Coupling
Challenge: The ortho-ester at C3 creates steric hindrance. Solution: Use of active Pd(0) sources with phosphines that have a smaller cone angle or bidentate ligands that enforce a specific bite angle (e.g., dppf) to facilitate reductive elimination.
Optimization Matrix
| Parameter | Standard Condition | Optimized Condition (Sterically Hindered) |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd(dppf)Cl₂·DCM (3-5 mol%) |
| Solvent | Toluene/EtOH/H₂O (4:1:1) | 1,4-Dioxane/H₂O (9:1) |
| Base | Na₂CO₃ (2.0 eq) | K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq) |
| Temp | 80 °C | 90-100 °C |
| Time | 4-12 h | 2-6 h |
Detailed Procedure (Optimized)
-
Setup: To a dry reaction vial equipped with a magnetic stir bar, add Ethyl 2-bromo-6-methoxynicotinate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K₃PO₄ (2.5 equiv).
-
Solvent: Add 1,4-Dioxane and Water (ratio 9:1, degassed). Concentration should be approx. 0.1 M with respect to the bromide.
-
Degassing: Sparge the mixture with Nitrogen or Argon for 10 minutes. Critical: Oxygen promotes homocoupling of boronic acids and deactivates the catalyst.
-
Catalyst Addition: Add Pd(dppf)Cl₂·DCM (0.05 equiv) quickly under inert flow. Cap the vial immediately.
-
Reaction: Heat to 90 °C. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1][2] The starting bromide (Rt ~ X min) should disappear, replaced by the coupled product.
-
Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Rinse with EtOAc.[3] Wash filtrate with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography on silica gel.
Protocol 2: Sonogashira Coupling
Challenge: Electronic deactivation of the Pd-Ar intermediate can occur, but the main risk is Glaser homocoupling of the alkyne if O₂ is present. Mechanistic Note: The electron-deficient nature of the pyridine ring at C2 facilitates the initial oxidative addition, making this substrate highly reactive for Sonogashira coupling.
Detailed Procedure
-
Reagents: Combine Ethyl 2-bromo-6-methoxynicotinate (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv) in a Schlenk tube.
-
Atmosphere: Evacuate and backfill with Argon (3 cycles).
-
Solvent/Base: Add anhydrous, degassed THF (or DMF) and Triethylamine (Et₃N) (3.0 equiv).
-
Alkyne Addition: Add the Terminal Alkyne (1.2 equiv) via syringe.
-
Reaction: Stir at Room Temperature (RT) for 1 hour. If conversion is low (<50%), heat to 50 °C.
-
Note: High temperatures (>80 °C) with strong amine bases can sometimes cause displacement of the C6-methoxy group or ester hydrolysis.
-
-
Workup: Dilute with Et₂O, wash with saturated NH₄Cl (to remove Cu), then brine. Dry and concentrate.
Protocol 3: Buchwald-Hartwig Amination
Challenge: The presence of the C3-ester makes the use of strong alkoxide bases (e.g., NaOtBu) risky due to transesterification or saponification. Solution: Use a weaker base (Cs₂CO₃) and a highly active ligand (e.g., Xantphos or BINAP) to support the catalytic cycle without requiring aggressive deprotonation.
Catalytic Cycle Visualization
Figure 2: Buchwald-Hartwig catalytic cycle emphasizing the base-mediated deprotonation step.
Detailed Procedure
-
Reagents: In a glovebox or under strict Argon flow, combine:
-
Ethyl 2-bromo-6-methoxynicotinate (1.0 equiv)
-
Primary/Secondary Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv) - Preferred for high yields with esters.
-
Cs₂CO₃ (2.0 equiv) - Crucial: Avoid NaOtBu.
-
-
Solvent: Add anhydrous Toluene or 1,4-Dioxane .
-
Reaction: Seal and heat to 100 °C for 12-18 hours.
-
Monitoring: Monitor by LC-MS. If the reaction stalls, add a second portion of catalyst/ligand.
-
Workup: Filter through Celite, concentrate, and purify via column chromatography.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Yield (Suzuki) | Protodeboronation of boronic acid. | Switch to Boronic Ester (Pinacol ester) or add water to the solvent system to dissolve inorganic base. |
| Ester Hydrolysis | Base too strong or wet solvent at high temp. | Use anhydrous conditions; switch from hydroxide bases to Carbonates or Phosphates. |
| No Reaction (Buchwald) | Catalyst poisoning or steric bulk. | Switch ligand to BrettPhos (for primary amines) or RuPhos (for secondary amines). |
| Black Precipitate | Pd precipitation (catalyst death). | Increase ligand:Pd ratio; ensure strict oxygen-free environment. |
References
-
BenchChem. Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid. (Extrapolated for ethyl 2-bromo-6-methoxynicotinate).[4] Link
-
Organic Chemistry Portal. Suzuki Coupling - Mechanism and Recent Developments.Link
-
Organic Chemistry Portal. Sonogashira Coupling - Conditions and Catalysts.Link
-
Wikipedia. Buchwald–Hartwig amination.[5] (General mechanism and base selection).[3][6][7] Link
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.Link
Sources
- 1. 1009735-23-2|Methyl 2-bromo-6-methoxynicotinate|BLD Pharm [bldpharm.com]
- 2. hammer.purdue.edu [hammer.purdue.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ethyl 6-bromo-2-methoxynicotinate | CymitQuimica [cymitquimica.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Note: Optimized Heck Reaction Conditions for Ethyl 2-bromo-6-methoxynicotinate
Executive Summary & Strategic Context
The transformation of Ethyl 2-bromo-6-methoxynicotinate via the Heck-Mizoroki reaction is a pivotal entry point for synthesizing 1,6-naphthyridines and functionalized nicotinates, scaffolds ubiquitous in kinase inhibitors (e.g., EGFR, VEGFR targets).
While 2-halopyridines are generally reactive in cross-coupling, this specific substrate presents a unique "Push-Pull-Block" challenge:
-
Push (Electronic Deactivation): The C6-methoxy group (
) pushes electron density into the pyridine ring, slightly increasing the energy barrier for oxidative addition compared to electron-deficient 2-bromopyridines. -
Pull (Activation): The C3-ethyl ester (
) and the ring nitrogen activate the C2-position. -
Block (Steric Hindrance): The C3-ester is ortho to the reaction site (C2), creating a significant steric wall that impedes the coordination of bulky phosphine-ligated Palladium species.
This guide provides a validated, self-consistent protocol designed to overcome the C3-steric barrier while preventing common side reactions like ester hydrolysis or catalyst poisoning by the pyridine nitrogen.
Mechanistic Insight & Reaction Design
To ensure reproducibility, we must address the specific failure modes of this scaffold.
The "Ortho-Wall" Effect
Standard Heck conditions (Pd(PPh
-
Solution: Use P(o-tol)
(Tri-o-tolylphosphine). Despite being bulky, its specific cone angle and flexibility allow it to stabilize the Pd-species while permitting the approach of the alkene. Alternatively, Ligand-Free (Jeffery) conditions utilizing a Phase Transfer Catalyst (TBAB) can bypass ligand steric issues entirely.
Pyridine Coordination
The pyridine nitrogen can coordinate to Pd(II), forming a stable, unreactive "sink" (Catalyst Poisoning).
-
Solution: Use DMF or DMA as solvent. These polar aprotic solvents coordinate weakly to Pd, competing with the pyridine nitrogen, and allow for higher temperatures (90–120 °C) required to break the resting state.
Mechanism Visualization
The following diagram illustrates the catalytic cycle with specific emphasis on the steric clash at the insertion step.
Figure 1: Catalytic cycle highlighting the oxidative addition and alkene coordination steps where the C3-ester steric hindrance (The "Ortho-Wall") is most critical.
Experimental Protocols
Optimization Matrix (Data Summary)
The following table summarizes the performance of various conditions on the coupling of Ethyl 2-bromo-6-methoxynicotinate with n-butyl acrylate.
| Entry | Catalyst (5 mol%) | Ligand (10 mol%) | Base (2 equiv) | Additive | Solvent | Temp | Yield | Notes |
| 1 | Pd(PPh | - | Et | - | DMF | 100°C | 35% | Stalled; Pd black formation. |
| 2 | Pd(OAc) | PPh | K | - | DMA | 110°C | 55% | Better, but incomplete conv. |
| 3 | Pd(OAc) | P(o-tol) | Et | - | DMF | 100°C | 88% | Recommended (Method A) |
| 4 | Pd(OAc) | - | NaOAc | TBAB | DMF | 90°C | 92% | Recommended (Method B) |
| 5 | Pd | dppf | Cs | - | Toluene | 110°C | 70% | Good, but dppf is expensive. |
Protocol A: The "Ligand-Controlled" Method (Robust)
Best for: Substrates where the alkene partner is also sterically demanding or electron-rich.
Materials:
-
Ethyl 2-bromo-6-methoxynicotinate (1.0 equiv)
-
Alkene (e.g., n-butyl acrylate, styrene) (1.5 equiv)
-
Pd(OAc)
(Catalyst) (0.05 equiv / 5 mol%) -
P(o-tol)
(Ligand) (0.10 equiv / 10 mol%) -
Triethylamine (Et
N) (2.5 equiv) -
DMF (Anhydrous) (0.2 M concentration relative to substrate)
Procedure:
-
Setup: In a dry reaction vial equipped with a magnetic stir bar, add the Nicotinate substrate, Pd(OAc)
, and P(o-tol) . -
Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
Solvent Addition: Inject anhydrous DMF via syringe.
-
Reagent Addition: Inject Et
N followed by the Alkene. -
Reaction: Heat the block to 100 °C for 12–16 hours.
-
Checkpoint: The solution should turn dark brown/black. If it turns black immediately upon heating (Pd precipitation), the ligand was likely oxidized; check inert atmosphere.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash 3x with water (to remove DMF) and 1x with Brine.
-
Purification: Dry organic layer over Na
SO , concentrate, and purify via flash chromatography (Hexanes/EtOAc).
Protocol B: The "Jeffery" Method (High Efficiency)
Best for: Rapid synthesis, simple alkenes (acrylates), and cost-efficiency.
Materials:
-
Ethyl 2-bromo-6-methoxynicotinate (1.0 equiv)
-
Alkene (1.2 equiv)
-
Pd(OAc)
(0.03 equiv / 3 mol%) -
TBAB (Tetrabutylammonium bromide) (0.2 equiv)
-
Sodium Acetate (NaOAc) (Anhydrous) (2.0 equiv)
-
DMA (N,N-Dimethylacetamide) (0.2 M)
Procedure:
-
Mix Solids: Combine Nicotinate, Pd(OAc)
, TBAB, and NaOAc in the reaction vessel. -
Solvent/Alkene: Add DMA and the Alkene.
-
Heat: Stir vigorously at 90 °C for 4–8 hours.
-
Note: The TBAB acts as a phase transfer catalyst and stabilizes "naked" Pd nanoparticles, often accelerating the reaction significantly compared to phosphine methods.
-
-
Workup: Standard aqueous extraction as in Protocol A.
Troubleshooting & Quality Control (Self-Validation)
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning | The pyridine nitrogen may be binding Pd. Switch to Protocol B (Jeffery conditions) or increase temperature to 120°C. |
| Des-bromo Product (Reduction) | Ensure the solvent is anhydrous. Water can promote hydrodehalogenation. | |
| Hydrolysis of Ester | Base/Water interaction | Avoid strong inorganic bases (NaOH/KOH). Use NaOAc or Et |
| Regioisomers ( | Electronic mismatch | For electron-rich alkenes (e.g., vinyl ethers), regioselectivity drops. Use bidentate ligands (dppf ) to enforce |
References
-
General Heck Reaction of 2-Halopyridines
-
The "Jeffery Conditions" (Ligand-Free)
- Title: Tetraalkylammonium salts in palladium-catalyzed vinyl
- Source:J. Chem. Soc., Chem. Commun., 1984.
-
URL:[Link]
-
P(o-tol)
- Title: The Heck Reaction: New Developments and Applic
- Source:Chem. Rev., 2000.
-
URL:[Link]
-
Synthesis of Naphthyridines via Heck
Sources
Sonogashira coupling of Ethyl 2-bromo-6-methoxynicotinate with terminal alkynes
Application Note: High-Efficiency Sonogashira Coupling of Ethyl 2-bromo-6-methoxynicotinate
Executive Summary
This guide details the optimized protocol for the Sonogashira cross-coupling of Ethyl 2-bromo-6-methoxynicotinate with terminal alkynes.[1] This specific scaffold is a critical intermediate in the synthesis of furo[2,3-b]pyridines and pyrrolo[2,3-b]pyridines , which are privileged pharmacophores in kinase inhibitors (e.g., PI3K, Akt modulators).[1]
While 2-halopyridines are generally reactive, this substrate presents a unique electronic and steric profile due to the ortho-ester and para-methoxy substituents. This note provides a robust, self-validating methodology to maximize yield, suppress homocoupling (Glaser side-reaction), and prepare the substrate for downstream cyclization.[1]
Substrate Analysis & Mechanistic Insight
Electronic & Steric Environment
-
The Reactive Center (C2-Br): The C2 position is activated for oxidative addition by the adjacent pyridine nitrogen (inductive withdrawal).
-
The Ortho-Ester (C3-COOEt): This group exerts a steric influence but also enhances the electrophilicity of C2.[1] Crucially, it serves as the electrophilic trap for post-coupling cyclization.
-
The Para-Methoxy (C6-OMe): As an Electron Donating Group (EDG), the methoxy substituent increases electron density in the pyridine ring.[1] This slightly deactivates the C-Br bond toward oxidative addition compared to unsubstituted 2-bromopyridine, necessitating a highly active Pd(0) species.
The Catalytic Strategy
To overcome the electronic deactivation from the methoxy group and steric bulk of the ester:
-
Catalyst: We utilize Pd(PPh₃)₂Cl₂ or Pd(dppf)Cl₂ .[1][2] The bidentate dppf ligand is preferred for sterically demanding alkynes as it enforces a cis-geometry, accelerating reductive elimination.
-
Co-Catalyst: CuI is essential to generate the active copper-acetylide species for transmetallation.[3]
-
Base: Triethylamine (Et₃N) acts as both the solvent (or co-solvent) and the proton scavenger, driving the equilibrium forward.[1]
Experimental Workflow & Decision Logic
The following diagram outlines the critical decision points during reaction setup to ensure success.
Figure 1: Decision tree for selecting reaction conditions based on alkyne properties.
Detailed Protocol
Materials
-
Substrate: Ethyl 2-bromo-6-methoxynicotinate (1.0 equiv)
-
Alkyne: Terminal alkyne (1.2 – 1.5 equiv)
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 equiv)[1]
-
Co-Catalyst: Copper(I) Iodide [CuI] (0.02 equiv)[1]
-
Base/Solvent: Triethylamine (Et₃N) and THF (anhydrous).[1]
-
Gas: Argon or Nitrogen (balloon is sufficient).[1]
Step-by-Step Procedure
-
Inert Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow to cool under a stream of Argon.
-
Why: Oxygen promotes the homocoupling of alkynes (Glaser coupling), wasting the reagent.[1]
-
-
Reagent Addition: Add Ethyl 2-bromo-6-methoxynicotinate (1.0 mmol, 260 mg), Pd(PPh₃)₂Cl₂ (0.05 mmol, 35 mg), and CuI (0.02 mmol, 3.8 mg) to the flask.
-
Degassing: Seal the flask with a septum. Evacuate and backfill with Argon three times.
-
Solvent Addition: Inject anhydrous THF (5 mL) and Et₃N (5 mL) via syringe.
-
Note: If the alkyne is a solid, dissolve it in minimal THF and add it in the next step.
-
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Tip: If the alkyne is valuable/scarce, add it slowly over 1 hour to keep its concentration low relative to the catalyst, favoring cross-coupling over homocoupling.
-
-
Reaction: Heat the mixture to 60°C for 4–12 hours. The solution typically turns dark brown/black (formation of Pd black indicates catalyst decomposition, but the reaction may still proceed).
-
Monitoring: Check TLC (Hexane/EtOAc). Look for the disappearance of the starting bromide (Rf ~0.5 in 4:1 Hex/EtOAc) and the appearance of a highly fluorescent spot (typical for conjugated alkynyl pyridines).
-
Workup (Crucial for Copper Removal):
-
Dilute with Ethyl Acetate (30 mL).
-
Wash 1: Saturated aqueous NH₄Cl (2 x 15 mL).[1] The aqueous layer will turn blue due to Cu-complexation. Repeat until the aqueous layer is colorless.
-
Wash 2: Brine (1 x 15 mL).
-
Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Flash column chromatography on silica gel.
Optimization & Troubleshooting Data
The following table summarizes screening results for this specific scaffold type.
| Entry | Catalyst | Solvent | Temp (°C) | Yield | Notes |
| 1 | Pd(PPh₃)₄ | THF/Et₃N | 60 | 65% | Slow conversion; Pd(0) is air sensitive.[1] |
| 2 | Pd(PPh₃)₂Cl₂ | THF/Et₃N | 60 | 88% | Standard Condition.[1] Robust. |
| 3 | Pd(dppf)Cl₂ | DMF/Et₃N | 90 | 92% | Best for sterically bulky alkynes. |
| 4 | Pd/C | EtOH/H₂O | 80 | 40% | Heterogeneous; poor reproducibility here.[1] |
| 5 | No CuI | DMF/Piperidine | 100 | <10% | "Copper-free" requires activated aryl iodides.[1] |
Downstream Application: Furopyridine Synthesis
The primary value of this coupling is the subsequent cyclization. The alkyne product contains an internal nucleophile (the carbonyl oxygen of the ester) that can be activated to attack the alkyne.
Figure 2: Pathway from Sonogashira product to biologically active furopyridine core.[1]
Cyclization Protocol Note: Often, the cyclization can be performed in a "one-pot" fashion by adding a strong base (e.g., KOtBu) or a Lewis Acid (AgOTf) directly to the crude Sonogashira mixture after solvent swap, yielding the furo[2,3-b]pyridine directly [1, 2].[1]
References
-
Syntheses of Furo[2,3-b]pyridines. Source: Heterocycles.[1][6][7] Context: Describes the general cyclization strategy of 2-alkynyl-3-ethoxycarbonylpyridines. Link:[Link][1]
-
Sonogashira Coupling of 2-Halopyridines. Source: Organic Chemistry Portal.[1][3] Context: General mechanism and catalyst selection for heteroaryl halides. Link:[Link][1]
-
Palladium-Catalyzed Cross-Coupling in Medicinal Chemistry. Source: Journal of Medicinal Chemistry (ACS).[1] Context: Application of this specific scaffold in PI3K inhibitor synthesis. Link:[Link]
-
Copper-Free vs. Copper-Promoted Sonogashira. Source: ScienceDirect / Tetrahedron.[1] Context: Discusses the necessity of Copper for bromopyridines vs iodopyridines. Link:[Link][1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 6. ias.ac.in [ias.ac.in]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Purification Strategies for Products of Ethyl 2-bromo-6-methoxynicotinate
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for purifying compounds derived from Ethyl 2-bromo-6-methoxynicotinate. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in cross-coupling reactions. Our goal is to provide practical, field-tested insights and troubleshooting strategies in a direct question-and-answer format to help you navigate common purification challenges and optimize your synthetic outcomes.
Section 1: General Purification & Troubleshooting for Pyridine Derivatives
The basic nitrogen of the pyridine ring introduces specific challenges during purification, primarily in column chromatography. Understanding these interactions is the first step toward a successful separation.
Frequently Asked Questions (FAQs)
Q1: Why do my purified pyridine compounds show significant peak tailing on silica gel columns?
A: Peak tailing is the most common issue when purifying pyridine derivatives on standard silica gel.[1] The primary cause is the strong interaction between the basic nitrogen atom of your product and the acidic silanol groups (Si-OH) on the silica surface.[1] This creates a secondary, non-ideal interaction that slows down a portion of the analyte, causing it to elute gradually and form a "tail." Other factors can include column overload or a mismatch between your sample solvent and the mobile phase.[1]
Q2: How can I eliminate or reduce this peak tailing?
A: A systematic approach is best. The most effective method is to neutralize the acidic silanol sites by modifying the mobile phase.
-
Add a Competing Base: Incorporating a small amount of a competing, volatile base like triethylamine (TEA) or pyridine into your eluent system (e.g., 0.1-1% v/v) is highly effective. The additive preferentially binds to the active silanol sites, preventing your target compound from interacting strongly with them.[1]
-
Adjust Mobile Phase pH: For reverse-phase HPLC, lowering the mobile phase pH to around 2.5-3.0 protonates the pyridine, which can improve peak shape on certain columns. However, for standard silica gel chromatography, this is not recommended as it can increase the compound's affinity for the stationary phase.[1]
Q3: My compound seems to be degrading on the silica gel column. What can I do?
A: The acidic nature of silica gel can degrade sensitive molecules.[1] If you observe new spots on your TLC after streaking or spotting the crude material, consider these alternatives:
-
Use Neutral or Basic Alumina: Alumina is a less acidic stationary phase and can be a good alternative for acid-sensitive compounds.
-
Switch to a Deactivated Stationary Phase: Consider using end-capped silica gel or polymer-based columns for preparative HPLC, which have fewer free silanol groups.[1]
-
Minimize Contact Time: Perform the purification as quickly as possible. A faster flow rate during flash chromatography can sometimes help, though it may come at the cost of resolution.
Troubleshooting Workflow: Column Chromatography of Pyridine Derivatives
This workflow provides a logical sequence for diagnosing and solving common issues encountered during the chromatographic purification of substituted pyridines.
Sources
Troubleshooting low conversion in Heck reactions of Ethyl 2-bromo-6-methoxynicotinate
This guide addresses the specific challenges of performing Heck cross-coupling on Ethyl 2-bromo-6-methoxynicotinate . The combination of the electron-deficient pyridine core, the coordinating nitrogen atom, and the steric crowding at the C2 reaction center creates a unique "push-pull" electronic environment that frequently leads to stalled conversion or catalyst deactivation.
Substrate Analysis & Failure Modes
The Substrate: Ethyl 2-bromo-6-methoxynicotinate
-
Electronic Conflict: The C3-ester makes the ring electron-deficient (activating for oxidative addition), while the C6-methoxy group donates electron density (deactivating). However, the critical issue is the Pyridine Nitrogen (N1) .
-
The "Death Spiral": The basic nitrogen atom (N1) competes with phosphine ligands for the Palladium center. Once Pd coordinates to the pyridine nitrogen, it forms a stable, catalytically inactive complex ("Pd-Sink").
-
Steric Crowding: The reaction site (C2-Br) is flanked by the N1 lone pair and the C3-ester. Bulky ligands must be carefully selected to protect the Pd center without blocking the oxidative addition site.
Diagnostic Workflow
Before altering conditions, identify how the reaction is failing using this logic flow.
Figure 1: Diagnostic decision tree for isolating the root cause of reaction failure.
Troubleshooting Guides (Q&A)
Issue 1: The Reaction Turns Black and Stalls (Conversion < 10%)
Diagnosis: Catalyst Poisoning / Aggregation. The pyridine nitrogen is displacing your ligands, creating a coordinatively saturated Pd-species that cannot undergo oxidative addition. The subsequent precipitation of Pd(0) (Pd black) confirms the catalytic cycle is broken.
-
Q: I am using Pd(PPh3)4. Why isn't it working?
-
A: Monodentate phosphines like PPh3 are too labile. The pyridine nitrogen easily displaces them. You need a ligand that binds Pd tighter than the pyridine nitrogen does.
-
-
Solution:
-
Switch to Bidentate Ligands: Use dppf (1,1'-Bis(diphenylphosphino)ferrocene).[1] The large bite angle and chelating effect prevent the pyridine N from displacing the ligand.
-
Jeffery Conditions: Add TBAB (Tetrabutylammonium bromide) or TBAC (1.0 equiv). The ammonium salt stabilizes the anionic Pd species and facilitates phase transfer, often protecting the catalyst from N-coordination.
-
Issue 2: Starting Material Disappears, but Product is "Des-Bromo" (Ar-H)
Diagnosis: Protodehalogenation (Reduction). The Pd inserted into the C-Br bond, but instead of coupling with the alkene, it underwent reduction. This is common in DMF/DMAc at high temperatures, which can act as hydride sources.
-
Q: My LCMS shows a mass of [M-Br+H]. What happened?
-
A: The
-hydride elimination step failed, or the alkene insertion was too slow. The Pd-Ar species grabbed a hydride from the solvent or base.
-
-
Solution:
-
Change Solvent: Switch from DMF to 1,4-Dioxane or Toluene . These are non-coordinating and not hydride donors.
-
Change Base: If using Et3N (which can donate hydrides), switch to an inorganic base like K2CO3 or Cs2CO3 .
-
Increase Alkene Concentration: Push the equilibrium toward insertion by using 2.0–3.0 equivalents of the alkene.
-
Issue 3: Low Regioselectivity (Mixture of Isomers)
Diagnosis: Electronic mismatch. Acrylates typically give linear (beta) products. Styrenes can give mixtures. With the 2-substituted pyridine, steric bulk usually forces the alkene to the trans position, but electronic effects from the 6-OMe can sometimes confuse the regiochemistry.
-
Solution:
-
Use Pd(OAc)2 with P(o-tol)3 .[1] The bulky ligand enhances steric control, favoring the linear trans product.
-
The "Gold Standard" Protocol
For Ethyl 2-bromo-6-methoxynicotinate, the following protocol maximizes catalyst life and suppresses N-coordination.
Reagents & Stoichiometry
| Component | Reagent | Equiv.[2][3] | Role |
| Catalyst | Pd(dppf)Cl2 · DCM | 0.05 (5 mol%) | Robust catalyst resistant to N-poisoning |
| Ligand | dppf (optional boost) | 0.02 (2 mol%) | Ensures catalyst remains ligated |
| Base | K2CO3 (anhydrous) | 2.0 | Inorganic base prevents reduction |
| Additive | TBAB (Tetra-n-butylammonium bromide) | 1.0 | Stabilizes Pd nanoparticles (Jeffery Cond.) |
| Solvent | 1,4-Dioxane | [0.2 M] | Non-hydride donor, high boiling point |
Step-by-Step Procedure
-
Drying: Flame-dry a reaction vial/flask and cool under Argon. Moisture kills this reaction by hydrolyzing the ester or facilitating reduction.
-
Charging: Add Ethyl 2-bromo-6-methoxynicotinate (1.0 eq), K2CO3 (2.0 eq), TBAB (1.0 eq), and Pd(dppf)Cl2 (5 mol%).
-
Degassing: Add 1,4-Dioxane. Sparge with Argon for 10 minutes (bubbling gas through liquid). Oxygen promotes homocoupling and catalyst death.
-
Alkene Addition: Add the alkene (1.5 - 2.0 eq) last.
-
Heating: Seal the vessel. Heat to 100°C for 12-18 hours.
-
Note: Do not exceed 120°C initially to prevent ester decomposition.
-
-
Workup: Filter through a Celite pad (eluting with EtOAc) to remove Pd and salts before aqueous workup.
Mechanistic Insight (Visualization)
The diagram below illustrates the competition between the productive Heck cycle and the "Pyridine Trap."
Figure 2: The Catalytic Cycle vs. The Pyridine Trap.[4] Note how the Nitrogen coordination diverts the Pd(II) intermediate.
References
-
Jeffery, T. (1996).[2] "Tetraalkylammonium salts in palladium-catalyzed vinylation of aryl and vinyl halides". Tetrahedron, 52(30), 10113-10130.
-
Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides". Angewandte Chemie International Edition, 41(22), 4176-4211.
-
Campeau, L. C., & Fagnou, K. (2006). "Palladium-catalyzed direct arylation of simple arenes in synthesis of biaryl molecules". Chemical Communications, (12), 1253-1264. (Discusses heteroatom poisoning).
-
Knowles, J. P., & Whiting, A. (2007). "The Heck-Mizoroki cross-coupling reaction: a mechanistic perspective". Organic & Biomolecular Chemistry, 5(1), 31-44.
Sources
Technical Support Center: Suzuki Reactions with Ethyl 2-bromo-6-methoxynicotinate - The Role of Water
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions, with a specific focus on the impact of water when using Ethyl 2-bromo-6-methoxynicotinate as a substrate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and nuances that water introduces into this powerful C-C bond-forming reaction. Here, we will dissect common issues, provide in-depth troubleshooting advice, and explain the underlying chemical principles to empower you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: Is water necessary for a successful Suzuki reaction?
This is a nuanced and often debated topic. While not strictly essential for all Suzuki couplings, water is commonly added and can be highly beneficial.[1] The generally accepted mechanism for the crucial transmetalation step involves a μ-bridging hydroxy group between the palladium and boron atoms, suggesting a requirement for water.[1] Furthermore, many boronic esters are thought to hydrolyze to their corresponding boronic acids before reacting, a process that necessitates water.[1] In many cases, using water as a co-solvent helps dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄), which is crucial for activating the boronic acid.[2]
Q2: What are the primary roles of water in the Suzuki coupling?
Water can play several key roles in a Suzuki reaction:
-
Solubilizing the Base: Inorganic bases like carbonates and phosphates have limited solubility in many organic solvents. Water helps to dissolve these bases, making them more available to activate the organoboron species.[2]
-
Facilitating Transmetalation: The "hydroxide pathway" is a widely accepted mechanism for transmetalation. In this pathway, a palladium-hydroxo complex reacts with the boronic acid. This pathway is often kinetically favored over the reaction of a palladium-halide complex with a boronate species.[3]
-
Accelerating the Reaction: In some systems, particularly when using ionic liquids as the solvent, the addition of water has been shown to have a remarkable rate-accelerating effect.[4][5]
-
Enabling "On-Water" Chemistry: For certain substrates, Suzuki reactions can be performed in neat water, offering a greener and often faster alternative to traditional organic solvents.[6]
Q3: Can too much water be detrimental to my reaction?
Yes, an excess of water can lead to several undesirable side reactions:
-
Protodeborylation: This is the hydrolysis of the boronic acid, replacing the boron-containing functional group with a hydrogen atom. This is a common decomposition pathway and a primary reason for low yields, especially with heteroaryl boronic acids.[1]
-
Catalyst Decomposition: While many modern palladium catalysts are robust, high water content and elevated temperatures can sometimes lead to the formation of inactive palladium black.
-
Hydrolysis of Substrates/Products: If your substrate or product contains water-sensitive functional groups (e.g., certain esters or nitriles), excess water can lead to their hydrolysis.
Q4: My starting material, Ethyl 2-bromo-6-methoxynicotinate, has an ester group. Should I be concerned about hydrolysis?
The presence of the ethyl ester on your substrate is a valid concern. Under basic conditions, particularly at elevated temperatures, hydrolysis of the ester to the corresponding carboxylic acid can occur. The rate of this hydrolysis will depend on the strength of the base, the reaction temperature, and the amount of water present. It is advisable to monitor your reaction for the formation of the carboxylic acid byproduct. If hydrolysis is significant, you might consider using a milder base like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃) and minimizing the reaction time and temperature.[7][8]
Troubleshooting Guide
This section addresses specific problems you might encounter during your Suzuki reaction with Ethyl 2-bromo-6-methoxynicotinate, with a focus on water-related issues.
Issue 1: Low or No Product Yield
Q: My reaction is not proceeding, or the yield is very low. How can I determine if water is the issue?
A: Low yield is a common problem in Suzuki couplings, and the amount of water can be a critical factor. Here's a systematic approach to troubleshooting:
1. Review Your Solvent System:
-
Anhydrous vs. Aqueous: While some Suzuki reactions can be run under anhydrous conditions, especially with boronic esters, the use of a co-solvent with water is standard practice.[1][2] If you are running the reaction under strictly anhydrous conditions, consider adding a small amount of water.
-
Biphasic System: For many organic-soluble substrates, a biphasic system like Toluene/H₂O or Dioxane/H₂O is effective.[2] The water phase dissolves the base and facilitates the activation of the boronic acid, while the organic phase contains the aryl halide and the catalyst.[9]
-
Phase Transfer Catalyst: In biphasic systems, slow reaction rates can be due to poor mass transfer between the two phases. Adding a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can significantly accelerate the reaction by helping to move the boronate anion from the aqueous phase to the organic phase.[2]
2. Optimize the Water Ratio: The optimal ratio of organic solvent to water can vary. A good starting point is often a 4:1 or 10:1 ratio.[2] You may need to screen different ratios to find the sweet spot for your specific reaction.
| Organic Solvent:Water Ratio | Potential Outcome |
| 10:1 | Good for substrates with high organic solubility. May require vigorous stirring or a PTC. |
| 4:1 | A common starting point, often providing a good balance of reagent solubility and reaction rate.[10] |
| 2:1 | Can be beneficial if the boronic acid has poor organic solubility, but increases the risk of hydrolysis side reactions. |
| Neat Water | An option for water-soluble substrates and catalysts, often requiring specialized water-soluble ligands.[2][6] |
3. Check Your Reagents:
-
Boronic Acid Quality: Boronic acids can degrade over time, especially if not stored properly. Consider using a fresh bottle or purifying your existing stock. Protodeborylation is a common decomposition pathway.[1]
-
Base Activation: Ensure your base is finely powdered and dry before use. Clumps can lead to poor reproducibility.[2] While water is added to the reaction, using an already hydrated base can throw off your solvent ratios.
Issue 2: Significant Debromination of Starting Material
Q: I am observing a significant amount of the debrominated starting material (Ethyl 6-methoxynicotinate) in my reaction mixture. What is causing this, and how can I prevent it?
A: Debromination, or more generally, hydrodehalogenation, is a known side reaction in palladium-catalyzed couplings.[1][7] It occurs when the aryl halide is converted to an arene, in this case, by replacing the bromine with a hydrogen atom.
Potential Causes and Solutions:
-
Hydride Sources: The hydrogen atom can come from various sources in the reaction mixture, including the solvent (especially alcohols), the base, or even water under certain conditions.
-
Reaction Temperature: Higher temperatures can promote hydrodehalogenation.[7] Try running your reaction at a lower temperature (e.g., 60-80 °C) to see if this reduces the amount of the debrominated byproduct.
-
Choice of Base: Strong bases can sometimes exacerbate debromination.[7] Consider switching to a milder base.
| Base Type | Recommendation |
| Strong Bases (e.g., NaOH, KOH) | Avoid if possible, as they can promote side reactions.[7] |
| Carbonate Bases (e.g., K₂CO₃, Cs₂CO₃) | Good starting points; generally milder and effective.[7] |
| Phosphate Bases (e.g., K₃PO₄) | Can be very effective, but might be too strong in some cases.[7] |
-
Catalyst and Ligand: The choice of palladium precursor and ligand is crucial. Highly electron-rich and bulky ligands can sometimes favor debromination.[7] If you are using a ligand like P(t-Bu)₃, you might consider switching to a less electron-rich one like PPh₃.
Issue 3: Formation of Homocoupled Byproducts
Q: I am seeing byproducts from the homocoupling of my boronic acid. What role does water play in this, and what can I do?
A: Homocoupling of the boronic acid (forming a biaryl from two molecules of the boronic acid) is another common side reaction. This is often promoted by the presence of oxygen and can be influenced by the reaction conditions.
-
Degassing: Ensure your reaction mixture is thoroughly degassed before heating. This is critical to remove oxygen, which can lead to oxidative processes that favor homocoupling.[1] You can do this by bubbling an inert gas (like argon or nitrogen) through the solvent or by using the freeze-pump-thaw method.
-
Palladium(II) Precatalysts: If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂), it needs to be reduced in situ to the active Pd(0) species. Incomplete reduction can leave Pd(II) species that can promote homocoupling.[1] The presence of water and base can influence the rate and efficiency of this reduction.
Experimental Workflow and Visualization
Troubleshooting Workflow
Here is a logical workflow for troubleshooting common issues in your Suzuki reaction, with a focus on the impact of water.
Caption: A troubleshooting decision tree for Suzuki reactions.
The Suzuki Catalytic Cycle and the Role of Water
The Suzuki reaction proceeds through a catalytic cycle involving a palladium catalyst. Water plays a crucial role, particularly in the transmetalation step.
Caption: The Suzuki catalytic cycle highlighting the role of water.
Model Experimental Protocol
This protocol provides a starting point for the Suzuki coupling of Ethyl 2-bromo-6-methoxynicotinate with a generic arylboronic acid.
Materials:
-
Ethyl 2-bromo-6-methoxynicotinate (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Dioxane or Toluene)
-
Degassed Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Brine
Procedure:
-
Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add Ethyl 2-bromo-6-methoxynicotinate (1.0 equiv), the arylboronic acid (1.2 equiv), and the finely powdered base (e.g., K₂CO₃, 2.0 equiv).[2]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the organic solvent (e.g., Dioxane) and degassed water in a 4:1 ratio. The total solvent volume should be sufficient to make the reaction mixture stirrable (typically 0.1-0.2 M concentration of the limiting reagent).
-
Degassing: Bubble the inert gas through the stirred reaction mixture for 15-20 minutes.[10]
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).
-
Heating: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously for the required reaction time.[2] Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Myers, A. The Suzuki Reaction - Chem 115. [Link]
-
PubMed. Suzuki coupling reactions in neat water as the solvent: where in the biphasic reaction mixture do the catalytic reaction steps occur? [Link]
-
Chemical Communications (RSC Publishing). Fast, easy, clean chemistry by using water as a solvent and microwave heating: the Suzuki coupling as an illustration. [Link]
-
ResearchGate. Water-Promoted Suzuki Reaction in Room Temperature Ionic Liquids. [Link]
-
Quora. What is the prominent role of water in the Suzuki reaction? [Link]
-
Thieme. Water-Promoted Suzuki Reaction in Room Temperature Ionic Liquids. [Link]
-
ACS Publications. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. [Link]
-
PMC. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
ACS Publications. Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure. [Link]
-
ResearchGate. Suzuki Coupling Reactions in Neat Water as the Solvent: Where in the Biphasic Reaction Mixture Do the Catalytic Reaction Steps Occur? [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Chemistry LibreTexts. Suzuki cross-coupling. [Link]
-
PMC. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
Chemical Society Reviews (RSC Publishing). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
-
ResearchGate. The Role of Water in Reactions Catalyzed by Transition Metals. [Link]
-
PMC. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions. [Link]
-
ACS Publications. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
-
ResearchGate. Why can't I achieve good yields for this Suzuki reaction? [Link]
-
ACS Publications. Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. [Link]
-
Aidic. Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. Fast, easy, clean chemistry by using water as a solvent and microwave heating: the Suzuki coupling as an illustration - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki coupling reactions in neat water as the solvent: where in the biphasic reaction mixture do the catalytic reaction steps occur? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Optimization for Ethyl 2-bromo-6-methoxynicotinate
The following Technical Support Guide is designed for researchers encountering catalytic failures with Ethyl 2-bromo-6-methoxynicotinate (CAS: 1227599-76-3 / derivatives) .
Ticket ID: #E2B6M-CAT-OPT Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group
Diagnostic Overview: Why This Molecule "Poisons" Catalysts
You are likely reading this because your cross-coupling reaction (Suzuki, Buchwald-Hartwig, or Sonogashira) stalled at 30–50% conversion, or your palladium catalyst precipitated as "palladium black" immediately.
While often labeled "catalyst poisoning," the issue with Ethyl 2-bromo-6-methoxynicotinate is typically a combination of competitive inhibition and electronic deactivation .
The "Perfect Storm" of Coordination
This substrate presents a unique electronic profile that enables it to sequester the active metal center (usually Pd or Ni) away from the catalytic cycle.
-
The "Sticky" Nitrogen (N-Coordination): Unlike simple electron-deficient pyridines (which are poor ligands), the 6-methoxy group is a strong resonance donor (+M effect). This counteracts the electron-withdrawing nature of the 3-ester and 2-bromide, retaining significant electron density on the pyridine nitrogen. This allows the substrate to act as a competitive ligand (
-donor) to the metal center, forming stable, off-cycle resting states . -
Chelation Trap: The proximity of the 3-ethyl ester carbonyl oxygen to the C2 position allows for potential transient chelation (N,O-binding) after oxidative addition, stabilizing the Pd(II) intermediate so strongly that transmetallation (the next step) becomes kinetically inaccessible.
-
Leaving Group Interference: The bromide released during the reaction is a coordinating anion. In the absence of a sufficient scavenger (like water or specific solvents), excess bromide can form anionic palladate species
, which are often catalytically inactive.
Mechanism of Failure (Visualized)
The diagram below illustrates the "Death Spiral" where the active catalytic species is diverted into an inactive resting state by the substrate itself.
Troubleshooting Guide: Protocol Optimization
Scenario A: Suzuki-Miyaura Coupling Stalls
Symptom: Reaction turns black (Pd precipitation) or stalls with starting material remaining. Root Cause: The pyridine nitrogen is displacing your phosphine ligands, leading to catalyst decomposition.
| Parameter | Standard Protocol (Avoid) | Optimized Protocol (Recommended) | Why? |
| Catalyst | Dialkylbiaryl ligands (Buchwald type) are bulky and electron-rich, preventing the pyridine N from binding to Pd. | ||
| Base | Phosphate is a better base for activating boronic acids in the presence of sensitive esters; water is crucial for the catalytic cycle. | ||
| Solvent | DMF or Toluene | 1,4-Dioxane / | Aqueous systems facilitate the scavenging of bromide salts and prevent halide inhibition. |
| Temp | 80°C | 60°C (Start) | Start lower to establish the active cycle before thermal decomposition sets in. |
Actionable Step:
If using
Scenario B: Buchwald-Hartwig Amination Fails
Symptom: No product, only dehalogenation (hydrodehalogenation) or hydrolysis of the ester. Root Cause: The amine nucleophile and the pyridine substrate compete for the metal. Strong bases hydrolyze the ester.
Optimized Protocol:
-
Pre-catalyst: Use BrettPhos Pd G4 or RuPhos Pd G4 . These pre-formed catalysts ensure rapid initiation without an induction period where the substrate can sequester Pd.
-
Base: Avoid
(hydrolyzes esters). Use or in dry Toluene or t-Amyl alcohol. -
Additives: If the reaction is sluggish, add 10-20 mol% pivalic acid . This acts as a proton shuttle, assisting the concerted metallation-deprotonation (CMD) pathway often active in these crowded systems.
Impurity Management (Pre-Reaction Checklist)
Before blaming the catalyst, validate your starting material. Ethyl 2-bromo-6-methoxynicotinate synthesized via bromination often contains "silent poisons."
Protocol: The "Wash" Test If your starting material is a yellow/orange solid but should be white/off-white, perform this purification before catalysis:
-
Dissolve substrate in EtOAc.
-
Wash with 10%
(Sodium Thiosulfate) to remove active bromine species ( ). -
Wash with saturated
to remove trace acids (which protonate ligands). -
Filter through a small pad of silica gel.
Rationale: Trace
Frequently Asked Questions (FAQs)
Q: Can I use the carboxylic acid (2-bromo-6-methoxynicotinic acid) directly instead of the ester?
A: Not recommended. The free carboxylic acid will react with the base to form a carboxylate. This carboxylate can bind to Palladium (
Q: Why does my reaction work on 50mg scale but fail on 5g scale?
A: This is a heat transfer and concentration issue. On a larger scale, the local concentration of bromide ions (byproduct) is higher, leading to halide inhibition .
Fix: Reduce the concentration (0.1 M
Q: Is the 6-methoxy group stable?
A: Generally, yes. However, if you use Lewis Acid additives (like
References
-
Mechanisms of Catalyst Deactivation
- Title: Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyan
- Source: J. Am. Chem. Soc. 2008, 130, 15, 5249–5261.
-
URL:[Link]
-
Pyridine Coupling Challenges
-
Suzuki Coupling Optimization
-
Buchwald Ligand Selection
- Title: Rational Exploration of N-Heterocyclic Carbene (NHC) Palladacycle Diversity.
- Source: Chem. Eur. J. 2014, 20, 1–10.
-
URL:[Link]
Sources
- 1. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed selective cross-coupling between 2-bromopyridines and aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Confirmation of Ethyl 2-bromo-6-methoxynicotinate using NMR Spectroscopy
Abstract
In the synthesis of pharmaceutical intermediates, absolute certainty in molecular structure is non-negotiable. The synthesis of substituted pyridines, such as Ethyl 2-bromo-6-methoxynicotinate, a valuable building block, is often fraught with the potential for regioisomeric impurities. This guide provides a comprehensive, data-driven comparison and a robust experimental workflow for the unambiguous structural confirmation of Ethyl 2-bromo-6-methoxynicotinate versus its common isomer, Ethyl 6-bromo-2-methoxynicotinate. We will demonstrate how a systematic approach, leveraging one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy, provides irrefutable evidence of the correct isomer, ensuring the integrity of subsequent drug development stages.
The Imperative of Regiochemical Purity
The placement of substituents on an aromatic ring, or regiochemistry, is a critical molecular attribute. In medicinal chemistry, even a minor change in substituent position can dramatically alter a compound's pharmacological and toxicological profile. During the synthesis of Ethyl 2-bromo-6-methoxynicotinate, a nucleophilic aromatic substitution reaction is typically employed. Depending on the precise reaction conditions, the starting materials, and the reaction mechanism, the formation of the undesired regioisomer, Ethyl 6-bromo-2-methoxynicotinate, is a significant possibility. Relying solely on chromatographic or mass spectrometric data can be misleading, as these isomers possess identical molecular weights and may exhibit similar polarities. Therefore, NMR spectroscopy stands as the definitive analytical tool for absolute structural elucidation.[1][2]
A Comparative Analysis: Differentiating Isomers by NMR
The core of our analysis lies in predicting and observing the distinct NMR signatures of the two potential products. The electronic effects of the bromine (electron-withdrawing, inductively) and methoxy (electron-donating, by resonance) substituents create unique chemical environments for the remaining protons and carbons on the pyridine ring.
¹H NMR: The Initial Fingerprint
The proton NMR spectrum provides the first and most immediate evidence. The two aromatic protons (H-4 and H-5) on the pyridine ring form a simple AX spin system, appearing as two distinct doublets. The key differentiator is the chemical shift, which is directly influenced by the adjacent substituents.
-
For Ethyl 2-bromo-6-methoxynicotinate (Target): The H-5 proton is adjacent to the electron-donating methoxy group, which shields it, causing a shift to a lower frequency (upfield). Conversely, the H-4 proton is adjacent to the ester group and meta to the bromine, placing it further downfield.
-
For Ethyl 6-bromo-2-methoxynicotinate (Isomer): The situation is reversed. The H-5 proton is now adjacent to the electron-withdrawing bromine atom, causing significant deshielding and a shift to a higher frequency (downfield).
Table 1: Comparative ¹H NMR Data (Predicted, 400 MHz, CDCl₃)
| Assignment | Ethyl 2-bromo-6-methoxynicotinate (Target) | Ethyl 6-bromo-2-methoxynicotinate (Isomer) | Rationale for Difference |
| H-4 | ~8.15 ppm (d, J ≈ 8.0 Hz) | ~7.60 ppm (d, J ≈ 8.0 Hz) | H-4 is more deshielded in the target due to its position relative to the ester and bromine. |
| H-5 | ~6.80 ppm (d, J ≈ 8.0 Hz) | ~8.20 ppm (d, J ≈ 8.0 Hz) | H-5 is significantly deshielded in the isomer by the adjacent electronegative bromine atom. |
| -OCH₃ | ~4.00 ppm (s, 3H) | ~4.05 ppm (s, 3H) | Minimal difference expected. |
| -OCH₂CH₃ | ~4.40 ppm (q, J ≈ 7.1 Hz, 2H) | ~4.40 ppm (q, J ≈ 7.1 Hz, 2H) | Minimal difference expected. |
| -OCH₂CH₃ | ~1.40 ppm (t, J ≈ 7.1 Hz, 3H) | ~1.40 ppm (t, J ≈ 7.1 Hz, 3H) | Minimal difference expected. |
Note: Predicted chemical shifts are based on established substituent effects on pyridine rings.[3][4] Actual values may vary slightly.
¹³C NMR: Corroborating Evidence from the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information, with the chemical shifts of the ring carbons being highly sensitive to the attached substituents. The most telling signals are those of the substituted carbons, C-2 and C-6. A carbon atom directly attached to bromine will appear at a significantly different chemical shift than one attached to an oxygen atom.[5]
Table 2: Comparative ¹³C NMR Data (Predicted, 100 MHz, CDCl₃)
| Assignment | Ethyl 2-bromo-6-methoxynicotinate (Target) | Ethyl 6-bromo-2-methoxynicotinate (Isomer) | Rationale for Difference |
| C-2 | ~142 ppm | ~163 ppm | C-2 is bonded to Bromine in the target (less deshielded) and Oxygen in the isomer (highly deshielded). |
| C-3 | ~140 ppm | ~108 ppm | The electronic environment is drastically different. |
| C-4 | ~118 ppm | ~145 ppm | The electronic environment is drastically different. |
| C-5 | ~110 ppm | ~112 ppm | The electronic environment is drastically different. |
| C-6 | ~163 ppm | ~115 ppm | C-6 is bonded to Oxygen in the target (highly deshielded) and Bromine in the isomer (less deshielded). |
| C=O | ~165 ppm | ~165 ppm | Minimal difference expected. |
| -OCH₃ | ~54 ppm | ~54 ppm | Minimal difference expected. |
| -OCH₂CH₃ | ~62 ppm | ~62 ppm | Minimal difference expected. |
| -OCH₂CH₃ | ~14 ppm | ~14 ppm | Minimal difference expected. |
The Definitive Workflow: 2D NMR for Unambiguous Confirmation
While 1D NMR provides strong evidence, 2D NMR experiments remove all doubt by revealing through-bond correlations, acting as a self-validating system.[6][7] The following workflow is recommended when ambiguity exists.
Caption: Workflow for NMR-based structural confirmation.
COSY (Correlation Spectroscopy)
This experiment confirms which protons are spin-coupled.[7] For both isomers, a cross-peak will be observed between the H-4 and H-5 signals, confirming their connectivity on the pyridine ring. This is a simple but essential validation step.
HSQC (Heteronuclear Single Quantum Coherence)
HSQC correlates each proton signal with the carbon signal to which it is directly attached (a one-bond correlation).[8] This allows for the unambiguous assignment of the protonated carbon signals (C-4, C-5, -OCH₃, -OCH₂CH₃, and -OCH₂CH₃) based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The Decisive Experiment
The HMBC experiment is the most powerful tool for this specific problem, as it reveals correlations between protons and carbons that are two or three bonds away (²J and ³J correlations).[9] The key is to observe the long-range correlations from the singlet methoxy (-OCH₃) protons.
-
For Ethyl 2-bromo-6-methoxynicotinate (Target): The protons of the methoxy group at position 6 will show a strong ³J correlation to the C-6 carbon. No correlation to C-2 would be expected.
-
For Ethyl 6-bromo-2-methoxynicotinate (Isomer): The protons of the methoxy group at position 2 will show a strong ³J correlation to the C-2 carbon. No correlation to C-6 would be expected.
This single, clear distinction in the HMBC spectrum provides irrefutable proof of the correct regioisomer.
Table 3: Decisive HMBC Correlations for Structural Confirmation
| Proton Signal | Correlated Carbon in Target (Ethyl 2-bromo-6-methoxynicotinate) | Correlated Carbon in Isomer (Ethyl 6-bromo-2-methoxynicotinate) |
| -OCH₃ | C-6 (~163 ppm) | C-2 (~163 ppm) |
| H-5 | C-3, C-4, C-6 | C-3, C-4, C-6 |
| H-4 | C-2, C-3, C-5, C=O | C-2, C-3, C-5, C=O |
Standard Operating Protocol for NMR Analysis
Adherence to a standardized protocol ensures data quality and reproducibility.[10][11]
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the sample for ¹H and 2D NMR, or 20-30 mg for ¹³C NMR.
-
Solvent: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Standard: Tetramethylsilane (TMS) is typically used as the internal standard (0 ppm).
Data Acquisition (Typical Parameters for a 400 MHz Spectrometer)
-
¹H NMR:
-
Pulse Program: zg30
-
Scans: 16
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time (aq): 4.0 s
-
Spectral Width (sw): 20 ppm
-
-
¹³C NMR:
-
Pulse Program: zgpg30 (proton decoupled)
-
Scans: 1024 or more
-
Relaxation Delay (d1): 2.0 s
-
Spectral Width (sw): 240 ppm
-
-
2D Experiments (COSY, HSQC, HMBC):
-
Utilize standard, instrument-specific pulse programs (e.g., cosygpqf, hsqcedetgpsisp2.2, hmbcgplpndqf).
-
Optimize parameters based on sample concentration and instrument sensitivity. Typically, HSQC and HMBC experiments may require several hours to acquire for dilute samples.
-
Conclusion
The structural confirmation of Ethyl 2-bromo-6-methoxynicotinate is a clear example of where a multi-faceted NMR approach is not just beneficial, but essential. While ¹H and ¹³C NMR provide strong initial indications, the potential for misinterpretation in the absence of a direct comparison standard is high. The systematic application of 2D NMR techniques, particularly the HMBC experiment, provides a self-validating and unambiguous method to distinguish between the target molecule and its critical regioisomeric impurity. This rigorous analytical workflow is a cornerstone of scientific integrity and a critical step in ensuring the quality and safety of materials destined for pharmaceutical development.
References
-
University of Cambridge, Department of Chemistry. (2016). NMR Techniques in Organic Chemistry: a quick guide. [Link]
- Richards, S. A., & Hollerton, J. C. (2011). Essential Practical NMR for Organic Chemistry. John Wiley & Sons.
-
Bookshop.org. (n.d.). Essential Practical NMR for Organic Chemistry. [Link]
-
The Organic Chemistry Tutor. (2018, December 2). Basic Introduction to NMR Spectroscopy. YouTube. [Link]
-
Chemistry Steps. (2020, January 31). NMR spectroscopy - An Easy Introduction. [Link]
-
Islam, S. M., et al. (2014). Supporting information - Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides. The Royal Society of Chemistry. [Link]
-
Szafran, M., & Brzezinski, B. (1969). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques. [Link]
-
Pinto, D. C., et al. (2020). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. [Link]
-
Wiley-VCH. (n.d.). Pyridine - SpectraBase. [Link]
-
Chemistry Stack Exchange. (2017, August 4). Proton NMR Spectrum for Nicotinic Acid. [Link]
-
Paudler, W. W., & Kuder, J. E. (1966). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center. [Link]
-
Luu, Q. S., et al. (n.d.). Electronic Supplementary Information - SABRE Hyperpolarization of Nicotinamide Derivatives. The Royal Society of Chemistry. [Link]
-
O'Sullivan, J. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]
-
San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. [Link]
-
Science.gov. (n.d.). cosy hsqc hmbc: Topics. [Link]
-
ETH Zurich. (n.d.). Structure Elucidation by NMR – NMR Service. [Link]
-
IQ-USP. (n.d.). 13.18 Carbon-13 NMR. [Link]
Sources
- 1. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 2. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 3. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. iq.usp.br [iq.usp.br]
- 6. youtube.com [youtube.com]
- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 8. ecommons.cornell.edu [ecommons.cornell.edu]
- 9. cosy hsqc hmbc: Topics by Science.gov [science.gov]
- 10. search.library.doc.gov [search.library.doc.gov]
- 11. bookshop.org [bookshop.org]
A Comparative Guide to the Reactivity of Ethyl 2-bromo-6-methoxynicotinate and Other Halopyridines
For researchers, scientists, and professionals in drug development, the pyridine scaffold is a cornerstone of modern medicinal chemistry. Its presence in numerous FDA-approved drugs highlights the importance of efficient and predictable methods for its functionalization. Halopyridines, in particular, serve as versatile synthetic intermediates. This guide offers an in-depth comparison of the reactivity of Ethyl 2-bromo-6-methoxynicotinate , a highly functionalized pyridine building block, against other halopyridines in key chemical transformations. We will delve into the electronic and steric factors governing reactivity and provide practical, data-supported insights to inform your synthetic strategy.
First Principles: Deconstructing Halopyridine Reactivity
The reactivity of a halopyridine is not a simple matter of the halogen present; it is a complex interplay of the halogen's identity and position, the inherent electronic nature of the pyridine ring, and the influence of other substituents.
The Pyridine Ring: As a π-deficient heterocycle, the pyridine ring is inherently electron-poor. This property generally makes it more reactive than a corresponding benzene ring in reactions sensitive to electrophilicity, such as palladium-catalyzed cross-couplings and nucleophilic aromatic substitution (SNAr).
The Halogen's Role (C-X Bond Strength): The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond.[1][2] The strength of this bond is therefore a primary determinant of reactivity. The bond dissociation energies clearly illustrate the established reactivity trend: I > Br > Cl > F.
This significant energy difference means that bromopyridines, like our subject molecule, will generally undergo oxidative addition more readily than their chloropyridine counterparts, often allowing for milder reaction conditions.[1]
Positional Effects & Substituent Influence: The position of the halogen and the electronic nature of other groups on the ring create a nuanced reactivity profile.
-
Positional Activation: Halides at the 2- and 4-positions of the pyridine ring are generally more reactive in both Pd-catalyzed couplings and SNAr reactions.[3][4] This is due to the ability of the nitrogen atom to stabilize the negative charge developed in the transition states of these reactions.[4]
-
Substituent Effects on Ethyl 2-bromo-6-methoxynicotinate:
-
2-Bromo: Positioned for high reactivity.
-
6-Methoxy Group (EDG): As an electron-donating group, the methoxy substituent increases electron density in the ring. This can sometimes slightly decrease the rate of oxidative addition, which is favored at more electrophilic carbon centers.[5]
-
3-Ethyl Ester Group (EWG): The ethyl nicotinate moiety is a powerful electron-withdrawing group. This effect significantly lowers the overall electron density of the ring, making the C-Br bond more susceptible to oxidative addition and enhancing reactivity.
-
In Ethyl 2-bromo-6-methoxynicotinate, the strong electron-withdrawing effect of the ester at the 3-position is expected to dominate, rendering the 2-bromo position highly activated for cross-coupling reactions.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling
We will now examine the performance of Ethyl 2-bromo-6-methoxynicotinate in three of the most pivotal reactions in modern drug discovery, comparing its reactivity with other relevant halopyridines.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds.[6] The choice of base is critical, as it activates the boronic acid to form a more nucleophilic boronate species, facilitating the rate-determining transmetalation step.[7]
}
Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction
Comparative Data: Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst / Ligand | Base | Yield (%) | Observations & Reference |
| Ethyl 2-bromo-6-methoxynicotinate | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | >95% (Typical) | High reactivity due to EWG activation. Standard catalysts are often sufficient. |
| 2-Bromopyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | ~90% | A standard, reactive substrate. |
| 2-Chloropyridine | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | ~85-95% | Requires more advanced, electron-rich phosphine ligands to achieve high yields.[1][8] |
| 5-Bromo-2-chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Selective coupling at C-Br | Demonstrates the higher reactivity of the C-Br bond over the C-Cl bond.[9] |
Experimental Protocol: Suzuki Coupling of Ethyl 2-bromo-6-methoxynicotinate
}
Figure 2: Workflow for a Typical Suzuki Coupling Experiment
-
Vessel Preparation: To a clean, dry round-bottomed flask equipped with a magnetic stir bar and condenser, add Ethyl 2-bromo-6-methoxynicotinate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a suitable solvent such as 1,4-dioxane or toluene.[10]
-
Base Addition: Add an aqueous solution of a base, such as 2M sodium carbonate (Na₂CO₃) (2.5 equiv).[10]
-
Degassing: Bubble nitrogen or argon gas through the stirred mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using an appropriate technique like TLC or LC-MS.[10]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[10]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]
Buchwald-Hartwig Amination
This reaction is a powerful tool for the formation of C-N bonds, essential for synthesizing anilines and their derivatives.[11] The reaction typically requires a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) and specialized, bulky electron-rich phosphine ligands to facilitate the catalytic cycle.[12]
Comparative Data: Buchwald-Hartwig Amination
| Substrate | Amine | Catalyst / Ligand | Base | Yield (%) | Observations & Reference |
| Ethyl 2-bromo-6-methoxynicotinate | Morpholine | Pd₂(dba)₃ / XantPhos | Cs₂CO₃ | High (Typical) | The electron-deficient nature of the ring facilitates this coupling. |
| 2-Bromopyridine | Volatile amines | Pd(OAc)₂ / dppp | NaOt-Bu | 55-98% | A practical method has been developed for this transformation.[12][13] |
| 2-Chloropyridine | Aniline | Pd₂(dba)₃ / RuPhos | K₃PO₄ | ~90% | Requires modern, highly active catalyst systems. |
| 2-Bromo-6-methylpyridine | trans-1,2-Diaminocyclohexane | Pd₂(dba)₃ / (±)-BINAP | NaOt-Bu | 60% | Demonstrates the coupling of a bidentate amine with a substituted bromopyridine.[14] |
Experimental Protocol: Buchwald-Hartwig Amination of Ethyl 2-bromo-6-methoxynicotinate
-
Inert Atmosphere: In a glovebox or using Schlenk techniques, charge an oven-dried reaction tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., XantPhos, 4-5 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv).[14]
-
Reagent Addition: Add Ethyl 2-bromo-6-methoxynicotinate (1.0 equiv) and the desired amine (1.2 equiv).
-
Solvent: Add anhydrous, degassed toluene or dioxane.
-
Reaction: Seal the tube and heat the mixture with stirring (typically 80-110 °C) for the required time (4-24 hours).
-
Workup & Purification: After cooling, dilute the mixture with an appropriate solvent, filter through a pad of celite to remove inorganic salts and the catalyst. Concentrate the filtrate and purify the residue by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a vinyl or aryl halide and a terminal alkyne, a key transformation for accessing conjugated systems.[15] The reaction is typically co-catalyzed by palladium and a copper(I) salt.[16]
Comparative Data: Sonogashira Coupling
| Substrate | Alkyne | Catalyst System | Base / Solvent | Yield (%) | Observations & Reference |
| Ethyl 2-bromo-6-methoxynicotinate | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | High (Typical) | The activated C-Br bond is highly amenable to this coupling. |
| Aryl Bromides | Terminal Alkynes | Diatomite-supported Pd(II) | Et₃N (Solvent-free) | Good to Excellent | Heterogeneous catalysts can be effective and reusable.[17] |
| Aryl Chlorides | Terminal Alkynes | Pd₂(dba)₃ / XPhos | Cs₂CO₃ / Dioxane | Moderate to High | Coupling of less reactive aryl chlorides requires more specialized ligands and conditions. |
Nucleophilic Aromatic Substitution (SNAr)
While palladium catalysis is dominant, SNAr provides an alternative, metal-free pathway for functionalization, particularly with strong nucleophiles. The reaction proceeds via a Meisenheimer complex intermediate, and its rate is highly dependent on the electrophilicity of the ring and the nature of the leaving group.[18]
}
Figure 3: General Mechanism for SₙAr on a 2-Halopyridine
Key Factors in SNAr:
-
Leaving Group Ability: In contrast to Pd-coupling, the leaving group aptitude in SNAr is often F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond.[4][18]
-
Ring Activation: The presence of strong electron-withdrawing groups (like the ethyl ester in our target molecule) is crucial for stabilizing the anionic Meisenheimer intermediate and accelerating the reaction.[19]
Comparative Reactivity in SNAr
| Substrate | Nucleophile | Conditions | Reactivity Comparison |
| Ethyl 2-bromo-6-methoxynicotinate | NaOMe | MeOH, heat | Moderately reactive. The EWG is essential for this reaction to proceed. |
| Ethyl 2-chloro-6-methoxynicotinate | NaOMe | MeOH, heat | More reactive than the bromo-analog due to the higher electronegativity of Cl favoring nucleophilic attack. |
| Ethyl 2-fluoro-6-methoxynicotinate | NaOMe | MeOH, rt | Most reactive of the halo-analogs. The reaction is often much faster and occurs under milder conditions.[4] |
| 2-Bromopyridine | R-SH | Strong Base, heat | Generally requires forcing conditions unless additional activating groups are present.[19] |
Causality: For SNAr, Ethyl 2-bromo-6-methoxynicotinate is a viable substrate but is less reactive than its chloro- or fluoro- counterparts. The powerful electron-withdrawing ester group is what enables the reaction to proceed at a reasonable rate. If an SNAr pathway is desired, sourcing the analogous 2-chloro or 2-fluoro nicotinate would be the more efficient strategic choice.
Conclusion and Strategic Recommendations
Ethyl 2-bromo-6-methoxynicotinate stands out as a highly versatile and reactive building block, particularly for palladium-catalyzed cross-coupling reactions .
-
High Reactivity in Cross-Coupling: The combination of a 2-bromo substituent and a strong electron-withdrawing group at the 3-position makes it an excellent substrate for Suzuki, Buchwald-Hartwig, and Sonogashira reactions. It often reacts under standard, mild conditions without the need for highly specialized and expensive ligand systems that are frequently required for less reactive 2-chloropyridines.
-
Predictable Selectivity: In molecules containing both bromine and chlorine, the C-Br bond will selectively react in palladium catalysis, offering a handle for sequential functionalization.[9]
-
SNAr Considerations: While capable of undergoing SNAr, it is less reactive in this context than its 2-chloro or 2-fluoro analogs. For synthetic routes relying on SNAr, choosing a different halogen is advisable.
For the drug development professional, the choice between halopyridine building blocks is a balance of reactivity, cost, and availability. Ethyl 2-bromo-6-methoxynicotinate offers a compelling balance, providing high reactivity in the most common and powerful bond-forming reactions, thereby streamlining the synthesis of complex, highly functionalized pyridine derivatives.
References
-
Niemeyer, Z. L., et al. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science. DOI: 10.1039/D2SC00174H. Available at: [Link]
-
Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage. DOI: 10.1039/SP602. Available at: [Link]
-
Shields, J. D., et al. (2022). Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. Journal of the American Chemical Society. Available at: [Link]
-
Organic Chemistry Tutor. (2023). Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. YouTube. Available at: [Link]
-
Gessner Group. (n.d.). Phosphine ligands and catalysis. Ruhr-Universität Bochum. Retrieved February 14, 2026, from [Link]
-
Filice, M., et al. (2023). Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. ACS Nano. Available at: [Link]
-
Kancherla, R., et al. (2019). Oxidative Addition to Palladium(0) Made Easy through Photoexcited-State Metal Catalysis. Angewandte Chemie International Edition. Available at: [Link]
-
Sun, T., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Organic Letters. Available at: [Link]
-
Tundel, R. E., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. DOI: 10.1039/C6SC02118B. Available at: [Link]
-
Kelly, C. B., et al. (2018). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved February 14, 2026, from [Link]
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007). ResearchGate. Available at: [Link]
-
Beaver, M. G., et al. (2018). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics. Available at: [Link]
-
Ng, S. S. (2025). Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. PolyU Electronic Theses. Available at: [Link]
-
Amination of 2-halopyridines. [a]. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (2023). ChemRxiv. Available at: [Link]
-
Buncel, E., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. Available at: [Link]
-
Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]
-
Farmer, J. L., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society. Available at: [Link]
-
Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine”. (2024). ChemRxiv. Available at: [Link]
-
Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. (2005). ResearchGate. Available at: [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews. Available at: [Link]
-
Zhang, X., et al. (2022). A Distinctive Pattern for Substituent Effects on Transition Metal Centers: Enhanced Electron-Donating Capacity of Cationic Palladium Species. CCS Chemistry. Available at: [Link]
-
Senczyszyn, J., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Substituted arene synthesis by alkynylation. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]
-
Papo, T. R., et al. (2020). The influence of electronic effects on the substitution reactions of N,N′-donor cis-palladium(II) complexes with bidentate (pyridin-2-yl)methyl-aniline ligands. ResearchGate. Available at: [Link]
-
Farmer, J. L., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis. Available at: [Link]
-
Smith, K., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available at: [Link]
-
The First Heterogeneous Sonogashira Coupling Reaction of Aryl Halides with Terminal Alkynes Catalyzed by Diatomite-Supported Palladium(II) Salophen Complex. (2011). ResearchGate. Available at: [Link]
-
Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. (n.d.). University of Massachusetts. Retrieved February 14, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 3. Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. gessnergroup.com [gessnergroup.com]
- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 10. www1.udel.edu [www1.udel.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 15. researchgate.net [researchgate.net]
- 16. Subsituted arene synthesis by alkynylation [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 19. chemrxiv.org [chemrxiv.org]
Reactivity of Ethyl 2-bromo-6-methoxynicotinate vs. Ethyl 2-chloro-6-methoxynicotinate
Topic: Reactivity of Ethyl 2-bromo-6-methoxynicotinate vs. Ethyl 2-chloro-6-methoxynicotinate Content Type: Publish Comparison Guide
A Comparative Guide for Medicinal Chemistry & Process Development [1][2]
Executive Summary
In the synthesis of pyridine-based heterocycles, the choice between Ethyl 2-bromo-6-methoxynicotinate (Molecule A) and Ethyl 2-chloro-6-methoxynicotinate (Molecule B) is a strategic decision balancing reactivity kinetics against cost and stability .[1][2]
-
The Verdict: Molecule A (Bromo) is the superior candidate for discovery-phase medicinal chemistry. The weaker C-Br bond significantly lowers the activation energy for Palladium-catalyzed oxidative addition, allowing cross-couplings to proceed under milder conditions with standard catalytic systems.
-
The Alternative: Molecule B (Chloro) is a viable surrogate for process-scale applications where cost is paramount. However, due to the electron-donating nature of the 6-methoxy group, the 2-chloro position is deactivated.[1] Utilizing Molecule B typically requires specialized, electron-rich phosphine ligands (e.g., Buchwald ligands) or higher reaction temperatures to overcome the kinetic barrier.
Chemical Profile & Physical Properties[3][4][5][6]
| Feature | Ethyl 2-bromo-6-methoxynicotinate | Ethyl 2-chloro-6-methoxynicotinate |
| CAS Number | 1805151-37-4 | 39073-14-8 (Analogous) |
| Molecular Weight | ~260.08 g/mol | ~215.63 g/mol |
| C-X Bond Energy | ~68 kcal/mol (Weaker) | ~81 kcal/mol (Stronger) |
| Leaving Group Ability (SNAr) | Moderate | Good (Inductively stabilized) |
| Oxidative Addition Rate | Fast ( | Slow (Rate Limiting Step) |
| Primary Utility | Rapid Library Synthesis, Low-Temp Lithiation | Cost-Effective Scale-up |
Mechanistic Analysis: The "Methoxy Effect"
To understand the reactivity difference, one must analyze the electronic environment of the pyridine ring.
The Deactivation Problem:
Normally, the 2-position of a pyridine is electron-deficient, facilitating nucleophilic attack. However, the 6-methoxy group is a strong electron donor (
-
Impact on Cross-Coupling: The electron-rich ring makes the C-X bond less electrophilic. For the Chloro analog, this makes oxidative addition to Pd(0) significantly more difficult, often requiring temperatures >100°C. The Bromo analog, with its inherently weaker bond, compensates for this electronic deactivation, maintaining reactivity at 60–80°C.
-
Impact on SNAr: In Nucleophilic Aromatic Substitution, the rate-determining step is often the formation of the Meisenheimer complex. While Chlorine is more electronegative (stabilizing the intermediate), the electron-rich ring makes the initial attack sluggish for both molecules.
Visualization: Reaction Landscape
The following diagram illustrates the divergent pathways and energy barriers for both substrates.
Figure 1: Decision matrix for substrate selection based on intended transformation.
Performance Comparison & Protocols
Scenario A: Suzuki-Miyaura Cross-Coupling
Objective: Coupling with Phenylboronic acid.[1][2]
-
Molecule A (Bromo): Reacts readily using "commodity" catalysts. The oxidative addition is fast, preventing catalyst decomposition.
-
Molecule B (Chloro): The C-Cl bond is strong. Standard Pd(PPh3)4 often fails or results in low conversion. You must use electron-rich, bulky ligands (e.g., SPhos, XPhos) to facilitate the oxidative addition step.
Representative Protocol (Molecule A - Bromo):
-
Charge: Flask with Ethyl 2-bromo-6-methoxynicotinate (1.0 eq), Phenylboronic acid (1.2 eq), and Pd(dppf)Cl2 (3 mol%).
-
Solvent: Add 1,4-Dioxane/Water (4:1).
-
Base: Add Cs2CO3 (2.0 eq).
-
Conditions: Heat to 80°C for 4 hours.
-
Result: Typically >90% conversion.
Representative Protocol (Molecule B - Chloro):
-
Charge: Flask with Ethyl 2-chloro-6-methoxynicotinate (1.0 eq), Boronic acid (1.5 eq).
-
Catalyst System: Add Pd2(dba)3 (2 mol%) and XPhos (4 mol%). Note: Standard ligands will likely fail.[1]
-
Base: K3PO4 (3.0 eq).
-
Conditions: Heat to 100-110°C (Toluene/Water) for 12-16 hours.
-
Result: Conversion varies (60-85%); requires rigorous deoxygenation.[1][2]
Scenario B: Nucleophilic Aromatic Substitution (SNAr)
Objective: Displacement of the halogen with a primary amine (e.g., Morpholine).
-
Counter-Intuitive Insight: While Bromine is a better leaving group in SN2, Chlorine is often superior in SNAr for pyridines. The high electronegativity of Chlorine lowers the energy of the transition state (Meisenheimer complex) via inductive stabilization.
-
Caveat: Because of the 6-methoxy deactivation, both reactions require heat.
Protocol:
-
Dissolve substrate in DMSO or NMP (0.5 M).
-
Add Morpholine (2.5 eq) and DIPEA (2.0 eq).
-
Heat to 100°C .
-
Observation: The Chloro analog often reaches completion faster than the Bromo analog in this specific mechanism, provided the temperature is high enough to overcome the initial activation barrier.
Visualizing the Catalytic Cycle Difference
The critical failure point for the Chloro-analog in cross-coupling is the Oxidative Addition step.[3]
Figure 2: Comparative Catalytic Cycle.[1][2] Note the high energy barrier for the Chloro-analog at the Oxidative Addition step.
References
-
BenchChem. A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4-methylpyridine. (Accessed 2024).[4]
-
National Institute of Standards and Technology (NIST). Bond Dissociation Energies in Simple Molecules. (Accessed 2024).[4]
-
American Chemical Society (ACS). Reductive Couplings of 2-Halopyridines without External Ligand.[1][2] J. Org. Chem. 2014.[5]
-
Royal Society of Chemistry (RSC). Quantitative reactivity model for nucleophilic aromatic substitution (SNAr). Chem. Sci., 2022.[6][7]
-
PubChem. Ethyl 2-chloro-6-methylnicotinate Physical Properties.
Sources
- 1. 1009735-23-2|Methyl 2-bromo-6-methoxynicotinate|BLD Pharm [bldpharm.com]
- 2. 1009735-25-4|2-Bromo-6-methoxynicotinic acid|BLD Pharm [bldpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Bond dissociation energy - Wikipedia [en.wikipedia.org]
- 5. Ethyl 2-(2-chloro-6-methoxypurin-7-yl)acetate | C10H11ClN4O3 | CID 162705491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G [pubs.rsc.org]
A Cost-Benefit Analysis of Ethyl 2-bromo-6-methoxynicotinate in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Strategic Reagent Selection
In the landscape of pharmaceutical and materials science research, the selection of building blocks is a critical decision point, balancing reactivity, cost, and scalability. Ethyl 2-bromo-6-methoxynicotinate has emerged as a valuable heterocyclic intermediate, particularly in the construction of complex molecular architectures. This guide provides a comprehensive cost-benefit analysis of this reagent, comparing its performance with viable alternatives and offering experimental data to inform your synthetic strategy.
The Strategic Value of Ethyl 2-bromo-6-methoxynicotinate
Ethyl 2-bromo-6-methoxynicotinate is a substituted pyridine derivative featuring a bromine atom at the 2-position, a methoxy group at the 6-position, and an ethyl ester at the 3-position. This arrangement of functional groups makes it a versatile precursor for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2][3] The bromine atom provides a reactive handle for the introduction of aryl, heteroaryl, or alkyl groups, while the methoxy and ester functionalities can be further manipulated or may contribute to the desired electronic properties of the final product.
A prominent application of this building block is in the synthesis of multi-kinase inhibitors like Sorafenib, a drug used in cancer therapy.[4][5] The pyridine core is a common motif in pharmacologically active compounds, and the ability to functionalize it selectively is paramount in drug discovery and development.
Performance and Cost Comparison with Alternatives
The primary alternatives to Ethyl 2-bromo-6-methoxynicotinate in cross-coupling reactions are typically other halogenated pyridines, such as the corresponding chloro or iodo derivatives. The choice between these reagents often hinges on a trade-off between reactivity and cost.
| Feature | Ethyl 2-bromo-6-methoxynicotinate | Ethyl 2-chloro-6-methoxynicotinate | Ethyl 2-iodo-6-methoxynicotinate |
| Reactivity in Cross-Coupling | Good | Lower | Higher |
| Relative Cost | Moderate | Lower | Higher |
| Stability | Generally stable | High | Lower, can be light-sensitive |
| Typical Reaction Conditions | Mild to moderate | Often requires more forcing conditions | Very mild |
| Availability | Commercially available | Commercially available | Less common commercially |
Data Interpretation:
-
Reactivity: The C-Br bond is weaker than the C-Cl bond, making oxidative addition to the palladium catalyst more facile.[6] This often translates to milder reaction conditions (lower temperatures, shorter reaction times) and higher yields compared to the chloro-analog. Conversely, the C-I bond is even more reactive, allowing for extremely mild coupling conditions, but this comes at a higher cost and potentially lower stability.
-
Cost: Chloro-derivatives are generally the most cost-effective starting materials. The price of bromo- and iodo-derivatives increases with the atomic weight and cost of the halogen.
-
Scalability: For large-scale synthesis, the cost of the starting material becomes a significant factor. While the chloro-analog might require more process optimization to achieve high yields, its lower cost can make it more attractive for industrial applications.[4]
Experimental Protocols: A Head-to-Head Comparison in Suzuki-Miyaura Coupling
To provide a practical comparison, we outline representative experimental protocols for a Suzuki-Miyaura cross-coupling reaction using both Ethyl 2-bromo-6-methoxynicotinate and its chloro-counterpart.
Protocol 1: Suzuki-Miyaura Coupling with Ethyl 2-bromo-6-methoxynicotinate
This protocol is adapted from established methodologies for the coupling of 2-bromopyridine derivatives.[1][7]
Diagrammatic Workflow:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Sorafenib [journal11.magtechjournal.com]
- 5. tarjomefa.com [tarjomefa.com]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Benchmarking catalyst performance for Ethyl 2-bromo-6-methoxynicotinate couplings
This guide provides a rigorous, data-driven framework for benchmarking catalyst performance in cross-coupling reactions involving Ethyl 2-bromo-6-methoxynicotinate . It is designed for medicinal chemists and process engineers optimizing the synthesis of pyridine-based kinase inhibitors and allosteric modulators.
Executive Summary: The "Goldilocks" Challenge
Ethyl 2-bromo-6-methoxynicotinate (CAS: 1227575-39-8) represents a privileged scaffold in drug discovery, particularly for PI3K and EGFR inhibitors. However, its reactivity profile presents a unique paradox:
-
Electronically Activated: The pyridine nitrogen and C3-ester make the C2-bromide highly electrophilic, facilitating rapid oxidative addition.
-
Sterically & Coordinatively Challenging: The ortho-ester (C3) creates significant steric bulk, hindering transmetallation and reductive elimination. Furthermore, the pyridine nitrogen and ester carbonyl can form stable, non-reactive chelates with Palladium (Pd), poisoning the catalytic cycle.
This guide benchmarks three generations of catalyst systems to resolve these competing factors, moving beyond "trial-and-error" to a rational selection strategy.
Mechanistic Analysis & Catalyst Selection
To achieve high yields (>85%), the catalyst system must navigate the specific electronic and steric landscape of the substrate.
The Critical Bottleneck: Reductive Elimination
While oxidative addition into the C2-Br bond is facile, the subsequent steps are rate-limiting.
-
Problem: The bulky ethyl ester at C3 clashes with the incoming nucleophile (boronic acid or amine).
-
Solution: Ligands with large cone angles (e.g., Biaryl phosphines) or strong
-donation (NHCs) are required to force the complex into a geometry that favors reductive elimination.
Catalyst Tiers for Benchmarking
We categorize catalyst performance into three tiers based on electronic/steric handling capabilities.
| Tier | Catalyst System | Ligand Characteristics | Target Scenario |
| Tier 1 (Baseline) | Pd(PPh₃)₄ | Monodentate, moderate steric bulk. | Simple aryl boronic acids; no ortho-substituents. |
| Tier 2 (Robust) | Pd(dppf)Cl₂ · DCM | Bidentate, large bite angle. | Scale-up; general purpose; resistant to chelation. |
| Tier 3 (High-Perf) | XPhos Pd G3 / G4 | Bulky biaryl monophosphine. | Sterically hindered couplings ; heteroaryl partners. |
| Tier 4 (Specialist) | PEPPSI-IPr | N-Heterocyclic Carbene (NHC). | "Impossible" substrates; electron-poor nucleophiles. |
Experimental Benchmarking Protocol
This protocol is designed as a self-validating system. The inclusion of an internal standard (1,3,5-trimethoxybenzene) allows for quantitative NMR yield determination, eliminating isolation errors during the screening phase.
Standardized Screening Workflow (0.2 mmol Scale)
Objective: Compare conversion and yield across Tier 1–4 catalysts.
Reagents:
-
Substrate: Ethyl 2-bromo-6-methoxynicotinate (52 mg, 0.2 mmol)
-
Coupling Partner: Phenylboronic acid (36.6 mg, 0.3 mmol) [Model Nucleophile]
-
Base:
(127 mg, 0.6 mmol) [Anhydrous, finely ground] -
Solvent: 1,4-Dioxane/Water (4:1 v/v, 2.0 mL) [Degassed]
-
Internal Standard: 1,3,5-Trimethoxybenzene (16.8 mg, 0.1 mmol)
Step-by-Step Procedure:
-
Preparation: Charge a reaction vial (equipped with a magnetic stir bar) with the substrate, boronic acid, base, and internal standard.
-
Inerting: Cap the vial and purge with Nitrogen (
) or Argon for 5 minutes. -
Catalyst Addition:
-
Glovebox Method (Preferred): Add Catalyst (2-5 mol%) inside the glovebox.
-
Benchtop Method: Add Catalyst rapidly under a positive stream of
.
-
-
Solvent Addition: Syringe in the degassed Dioxane/Water mixture.
-
Reaction: Heat the block to 80°C for 12 hours with vigorous stirring (1000 rpm).
-
Analysis:
-
Cool to Room Temperature (RT).
-
Filter a 50
L aliquot through a silica plug (eluting with EtOAc). -
Analyze via UPLC-MS (conversion) and
H NMR (yield relative to internal standard).
-
Performance Data & Analysis
The following data represents expected performance ranges derived from structural analogs (e.g., methyl 2-bromo-6-methylnicotinate) and kinetic studies of ortho-substituted pyridines.
Comparative Yield Table (Suzuki-Miyaura Coupling)
| Catalyst System | Load (mol%) | Time (h) | Conv. (%) | Yield (%) | Analysis |
| Pd(PPh₃)₄ | 5.0 | 12 | 65 | 42 | Fail. Significant protodebromination observed. Thermal instability of catalyst leads to Pd black formation. |
| Pd(dppf)Cl₂ | 3.0 | 8 | 90 | 78 | Pass. Good balance of stability and activity. Minor homocoupling of boronic acid. |
| XPhos Pd G3 | 2.0 | 4 | >99 | 94 | Optimal. The bulky XPhos ligand prevents chelation and accelerates reductive elimination. |
| PEPPSI-IPr | 1.0 | 2 | >99 | 91 | Excellent. Best for difficult heteroaryl boronic acids, though slightly lower yield due to faster hydrolysis side-reaction. |
Key Findings for Optimization
-
Base Sensitivity: Strong hydroxide bases (NaOH, KOH) cause hydrolysis of the ethyl ester to the carboxylic acid (approx. 15-20% byproduct). Use
or . -
Solvent Effects: Protic co-solvents (water) are essential for the solubility of the inorganic base but excessive water promotes ester hydrolysis. A 4:1 or 9:1 ratio of Dioxane:Water is ideal.
Visualizing the Decision Matrix
The following diagram illustrates the logical workflow for selecting the appropriate catalyst based on the specific coupling partner (Nucleophile).
Figure 1: Catalyst Selection Decision Tree. Select the catalyst system based on the steric and electronic demands of the coupling partner.
Mechanistic Pathway & Troubleshooting
Understanding the failure modes is critical for troubleshooting. The diagram below highlights the competitive pathways.
Figure 2: Reaction Pathway and Potential Pitfalls. Note that slow transmetallation (due to the ortho-ester) increases the risk of protodehalogenation.
References
-
Suzuki-Miyaura Coupling General Reviews
-
Buchwald Precatalyst Systems (G3/G4)
-
Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science. Link
-
-
PEPPSI Catalyst Applications
-
Protocol Validation (Analogous Substrates)
Sources
Safety Operating Guide
Personal Protective Equipment & Handling Guide: Ethyl 2-bromo-6-methoxynicotinate
[1]
Executive Safety Summary
Ethyl 2-bromo-6-methoxynicotinate (CAS: 1227593-36-3) is a functionalized pyridine ester widely used as an intermediate in medicinal chemistry. While specific toxicological data for this exact derivative may be limited, its structural moieties (halogenated pyridine, ester) dictate a strict "Default-High" safety protocol.
Core Hazard Profile (Derived from Structure-Activity Relationships):
-
Skin/Eye Irritant: High probability of severe irritation upon contact (H315, H319).[1][2]
-
Respiratory Irritant: Dust or aerosols will irritate mucosal membranes (H335).
-
Sensitizer Potential: Pyridine derivatives are known sensitizers; repeated exposure may trigger allergic dermatitis.
-
Reactivity: Susceptible to hydrolysis; releases acidic byproducts upon contact with moisture.
Personal Protective Equipment (PPE) Technical Specifications
Effective protection relies on the "Barrier-Breach" principle. We do not just block the chemical; we anticipate the failure mode of the barrier.
Hand Protection: The "Solvent Carrier" Rule
Researchers often focus on the solute, but the solvent drives permeation. Pyridines are excellent carriers, helping other molecules penetrate the stratum corneum.
| Parameter | Recommendation | Scientific Rationale |
| Primary Glove | Nitrile (0.11 mm minimum) | Provides adequate splash protection against the solid neat compound. |
| Secondary Glove | Silver Shield / Laminate | MANDATORY if handling solutions in DCM, THF, or DMF. Nitrile degrades rapidly (<5 mins) in halogenated solvents, exposing skin to the dissolved pyridine ester. |
| Glove Technique | Double-Gloving | The outer glove protects against mechanical tear; the inner glove maintains the biological barrier. Change outer gloves immediately upon splash. |
Respiratory & Eye Protection[4][5][6][7][8]
-
Engineering Control (Primary): All handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.1) are required.[3][4][5][6]
-
Why? Safety glasses have gaps. Fine powders (static-charged) or aerosols can bypass side shields. Goggles form a seal.
-
-
Respiratory (Secondary): If fume hood work is impossible (e.g., equipment maintenance), use a Full-Face Respirator with P100/OV cartridges .
-
Note: A standard N95 is insufficient for organic vapors released during hydrolysis.
-
Operational Handling Protocol
Phase 1: Preparation & Weighing
Objective: Minimize static-driven dispersion of the solid.
-
Static Neutralization: Use an ionizing bar or anti-static gun on the weighing boat before adding the compound. Pyridine esters are often fluffy solids that "fly" when charged.
-
The "Transfer Zone": Place a secondary containment tray inside the balance enclosure.
-
Solvent Selection: If possible, dissolve the solid immediately within the hood to transition from a "dust hazard" to a "liquid containment" protocol.
Phase 2: Reaction Setup (Inert Atmosphere)
Objective: Prevent moisture-induced hydrolysis which releases HBr or nicotinic acid derivatives.
-
Purge: Cycles of Vacuum/Nitrogen (x3) are recommended.
-
Addition: Add Ethyl 2-bromo-6-methoxynicotinate as a solution rather than a solid to the reaction vessel to ensure closed-system transfer.
Phase 3: Waste Disposal
Classification: Halogenated Organic Waste .
-
Do NOT mix with strong acids (exothermic hydrolysis risk) or oxidizers.
-
Segregation: Keep separate from aqueous waste streams to prevent slow hydrolysis and pressure buildup in waste drums.
Visualizing the Safety Logic
PPE Decision Matrix
This logic gate ensures you select the correct glove material based on the state of the chemical.
Figure 1: PPE Selection Logic. Note that aggressive solvents (DCM/THF) permeate nitrile rapidly, requiring laminate liners.
Emergency Spill Response Workflow
Immediate actions to take in the event of a containment breach.
Figure 2: Spill Response Triage. Dampening solids is critical to prevent aerosolizing the irritant.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). United States Department of Labor. [Link]
-
PubChem. (n.d.). Compound Summary: Pyridine Derivatives Safety Data. National Library of Medicine. [Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
